molecular formula C26H34N6O3S B1682784 JAK-IN-35 CAS No. 936091-15-5

JAK-IN-35

Cat. No.: B1682784
CAS No.: 936091-15-5
M. Wt: 510.7 g/mol
InChI Key: MMXZBJJTHQWMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TG-46 is an inhibitor of JAK2, FLT3, RET, JAK3.

Properties

IUPAC Name

N-tert-butyl-3-[[5-methyl-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N6O3S/c1-19-17-27-25(29-21-10-8-20(9-11-21)18-32-12-14-35-15-13-32)30-24(19)28-22-6-5-7-23(16-22)36(33,34)31-26(2,3)4/h5-11,16-17,31H,12-15,18H2,1-4H3,(H2,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXZBJJTHQWMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587365
Record name N-tert-Butyl-3-[(5-methyl-2-{4-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936091-15-5
Record name N-tert-Butyl-3-[(5-methyl-2-{4-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

JAK-IN-35 role in JAK-STAT pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Role of Interleukin-35 in the JAK-STAT Pathway

Executive Summary

This technical guide provides a comprehensive overview of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway and the emerging role of Interleukin-35 (IL-35) in its modulation. While a specific small molecule inhibitor termed "JAK-IN-35" was not identified in a comprehensive literature search, the findings suggest a strong connection between IL-35 and the JAK-STAT pathway, particularly in the context of immune regulation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the intricacies of JAK-STAT signaling and the therapeutic potential of targeting this pathway, with a focus on the immunomodulatory cytokine IL-35.

The JAK-STAT Signaling Pathway: A Core Communication Axis

The JAK-STAT pathway is a critical signaling cascade that transduces extracellular signals from a multitude of cytokines and growth factors into a transcriptional response within the cell nucleus.[1][2] This pathway plays a pivotal role in regulating a wide array of cellular processes, including immunity, cell proliferation, differentiation, and apoptosis.[1][3] The core components of this pathway are Janus kinases (JAKs), Signal Transducer and Activator of Transcription (STAT) proteins, and cytokine receptors.[1]

The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific transmembrane receptor, leading to the activation of receptor-associated JAKs.[3] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[3] Subsequently, the recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes.[2][4] The JAK family in mammals comprises four members: JAK1, JAK2, JAK3, and TYK2.[2] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and malignancies.[1][5]

Quantitative Data on JAK Inhibition

While no quantitative data for a specific "this compound" inhibitor is available, the following table presents illustrative data for well-characterized JAK inhibitors to provide a framework for the types of quantitative assessments performed.

InhibitorTarget(s)IC50 (nM)Disease Indication(s)
TofacitinibPan-JAKJAK1: 1, JAK2: 20, JAK3: 1Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis
RuxolitinibJAK1/JAK2JAK1: 3.3, JAK2: 2.8Myelofibrosis, Polycythemia Vera
BaricitinibJAK1/JAK2JAK1: 5.9, JAK2: 5.7Rheumatoid Arthritis
UpadacitinibJAK1JAK1: 43Rheumatoid Arthritis, Psoriatic Arthritis, Atopic Dermatitis
FilgotinibJAK1JAK1: 10Rheumatoid Arthritis, Ulcerative Colitis

Note: IC50 values are approximate and can vary based on the specific assay conditions. The data presented here is for illustrative purposes.

The Role of IL-35 in Modulating the JAK-STAT Pathway

Recent research has highlighted the involvement of the JAK-STAT pathway in the signaling mechanism of IL-35, an immunosuppressive cytokine. Studies have shown that IL-35 can activate the JAK1/TYK2/STAT1/STAT4 pathway in cytotoxic T lymphocytes (CTLs).[6] This interaction appears to be crucial in the IL-35-mediated inhibition of T-cell exhaustion, a state of T-cell dysfunction that can arise during chronic infections and cancer.[6] Specifically, IL-35's engagement with the JAK-STAT pathway has been shown to inhibit the function of hepatitis B virus (HBV)-specific CTLs.[6] Conversely, blocking the JAK-STAT pathway can lead to a recovery of CTL function, as evidenced by a decrease in the expression of exhaustion-associated molecules and an increase in the production of effector cytokines like interferon-γ and tumor necrosis factor-α.[6]

Experimental Protocols

Analysis of STAT Phosphorylation via Western Blot

Objective: To determine the effect of a compound (e.g., IL-35) on the phosphorylation of STAT proteins in target cells.

Methodology:

  • Cell Culture and Treatment: Culture target cells (e.g., primary T cells or a relevant cell line) to an appropriate density. Starve the cells of serum for a defined period before treatment to reduce basal signaling. Treat the cells with the compound of interest at various concentrations and for different durations. Include appropriate positive (e.g., a known cytokine activator) and negative (vehicle) controls.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for electrophoresis.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-phospho-STAT1). Subsequently, wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated STAT to the total levels of the respective STAT protein and/or a housekeeping protein (e.g., β-actin or GAPDH) to account for loading differences.

Flow Cytometric Analysis of T-Cell Exhaustion Markers

Objective: To assess the impact of a substance on the expression of T-cell exhaustion markers following JAK-STAT pathway modulation.

Methodology:

  • Cell Culture and Staining: Isolate primary T cells or use a T-cell line and culture them under conditions that induce exhaustion. Treat the cells with the substance of interest in the presence or absence of a JAK inhibitor.

  • Surface Marker Staining: Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% fetal bovine serum). Stain the cells with fluorescently labeled antibodies against surface exhaustion markers such as PD-1, CTLA-4, and LAG-3.

  • Intracellular Cytokine Staining (Optional): To measure cytokine production, restimulate the cells in the presence of a protein transport inhibitor (e.g., Brefeldin A) for a few hours. After surface staining, fix and permeabilize the cells using a dedicated kit. Stain for intracellular cytokines like IFN-γ and TNF-α.

  • Data Acquisition: Acquire the stained samples on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells expressing the exhaustion markers and producing specific cytokines in the different treatment groups.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA 5. Translocation STAT->STAT_dimer 4. Dimerization Gene_Expression Gene_Expression DNA->Gene_Expression 6. Transcription

Caption: The canonical JAK-STAT signaling pathway.

IL35_Modulation IL-35 IL-35 Receptor IL-35 Receptor IL-35->Receptor JAK1_TYK2 JAK1/TYK2 Receptor->JAK1_TYK2 activates STAT1_STAT4 STAT1/STAT4 JAK1_TYK2->STAT1_STAT4 phosphorylates T_Cell_Exhaustion T_Cell_Exhaustion STAT1_STAT4->T_Cell_Exhaustion promotes Effector_Function CTL Effector Function T_Cell_Exhaustion->Effector_Function inhibits JAK_Inhibitor JAK_Inhibitor JAK_Inhibitor->JAK1_TYK2 blocks Experimental_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis_or_Staining 2. Sample Preparation Cell_Culture->Lysis_or_Staining Western_Blot 3a. Western Blot (pSTAT) Lysis_or_Staining->Western_Blot Lysis Flow_Cytometry 3b. Flow Cytometry (Markers) Lysis_or_Staining->Flow_Cytometry Staining Data_Analysis_WB 4a. Densitometry Western_Blot->Data_Analysis_WB Data_Analysis_FC 4b. Gating & Stats Flow_Cytometry->Data_Analysis_FC Conclusion 5. Conclusion Data_Analysis_WB->Conclusion Data_Analysis_FC->Conclusion

References

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of JAK-IN-35

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of JAK-IN-35, a Janus kinase (JAK) inhibitor. The protocols detailed below outline the necessary steps to characterize the inhibitory activity of this compound against the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) and to assess its effects on downstream signaling pathways in cellular contexts.

Introduction to this compound and the JAK-STAT Pathway

Janus kinases are a family of cytoplasmic tyrosine kinases that play a critical role in mediating signal transduction for a wide array of cytokines, interferons, and growth factors. This signaling cascade, known as the JAK-STAT pathway, is integral to various biological processes, including immune responses, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous autoimmune diseases, inflammatory conditions, and cancers.

JAK inhibitors, such as this compound, are small molecules designed to modulate the activity of JAK enzymes, thereby interfering with the downstream signaling of pro-inflammatory cytokines. These inhibitors typically act by competing with ATP for the catalytic binding site within the kinase domain of JAKs. The in vitro characterization of these inhibitors is a crucial step in the drug discovery process, providing essential data on their potency, selectivity, and mechanism of action.

Below is a diagram illustrating the canonical JAK-STAT signaling pathway.

JAK_STAT_Pathway Figure 1: The JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK1 JAK Receptor->JAK1 2. Receptor Dimerization & JAK Activation JAK2 JAK Receptor->JAK2 JAK1->JAK2 3. Trans-phosphorylation STAT1 STAT JAK1->STAT1 4. STAT Recruitment & Phosphorylation STAT2 STAT JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer 5. STAT Dimerization STAT2->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus 6. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 7. Gene Expression Modulation

Caption: Figure 1: The JAK-STAT Signaling Pathway.

Quantitative Data Summary

The inhibitory activity of a compound like this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity or cellular response by 50%. The following table provides a template for summarizing the IC50 values of this compound against different JAK isoforms.

Target Assay Type This compound IC50 (nM) Reference Compound IC50 (nM)
JAK1Biochemical Kinase AssayData to be filledTofacitinib: ~1.1
JAK2Biochemical Kinase AssayData to be filledTofacitinib: ~20
JAK3Biochemical Kinase AssayData to be filledTofacitinib: ~1.0
TYK2Biochemical Kinase AssayData to be filledTofacitinib: ~25
pSTAT3 (IL-6 stimulated)Cellular Assay (e.g., in TF-1 cells)Data to be filledTofacitinib: ~100

Note: Reference IC50 values for Tofacitinib are approximate and can vary depending on assay conditions.

Experimental Protocols

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of purified JAK isoforms by measuring the amount of ADP produced during the kinase reaction.

Workflow Diagram:

Application Notes and Protocols for a Cell-Based Assay Evaluating JAK-IN-35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.[1][2] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[3][4] JAK inhibitors, also known as jakinibs, are a class of small molecules that modulate the immune response by interfering with the activity of one or more JAK enzymes.[1][5]

This document provides a detailed guide for a cell-based assay to determine the potency and selectivity of a novel compound, herein referred to as JAK-IN-35, in inhibiting the JAK-STAT signaling pathway. The described protocol is based on the principle of measuring the phosphorylation of the Signal Transducer and Activator of Transcription (STAT) proteins, a key downstream event following JAK activation.[6][7] This assay is designed for a high-throughput format and is suitable for screening and characterizing potential JAK inhibitors.

Signaling Pathway and Mechanism of Action

The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface.[7][8] This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation.[7] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[9] Subsequently, the recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.[10][11] this compound is a hypothetical inhibitor designed to compete with ATP for the catalytic ATP-binding site in the kinase domain of JAKs, thereby preventing the phosphorylation cascade and subsequent gene expression.[11]

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Association STAT STAT Receptor->STAT 5. STAT Recruitment JAK_P p-JAK JAK->JAK_P 3. Autophosphorylation JAK_P->Receptor 4. Receptor Phosphorylation JAK_P->STAT 6. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 7. Dimerization Gene Target Gene Transcription STAT_dimer->Gene 8. Nuclear Translocation & Transcription JAK_IN_35 This compound JAK_IN_35->JAK Inhibition

Caption: JAK-STAT signaling pathway and the inhibitory mechanism of this compound.

Experimental Protocols

This section details the necessary reagents, cell line, and step-by-step procedures for conducting the this compound cell-based assay. The protocol is optimized for a 96-well or 384-well plate format to allow for high-throughput screening.[6]

Materials and Reagents
  • Cell Line: A human erythroleukemia cell line, such as HEL cells, which have a constitutively active JAK2 V617F mutation leading to STAT5 phosphorylation, is recommended.[6] Alternatively, a cytokine-dependent cell line (e.g., TF-1) can be used where the pathway is stimulated with a specific cytokine (e.g., IL-3 or GM-CSF).

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[12]

  • This compound Compound: Prepared as a 10 mM stock solution in DMSO.

  • Reference JAK Inhibitor: A known JAK inhibitor (e.g., Ruxolitinib) for use as a positive control.[13]

  • Cytokine Stimulant (if required): e.g., recombinant human Interleukin-3 (IL-3) or Granulocyte-macrophage colony-stimulating factor (GM-CSF).

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde in PBS.

  • Permeabilization Buffer: 90% Methanol in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Rabbit anti-phospho-STAT5 (Tyr694) antibody.

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • Assay Plates: 96-well or 384-well black, clear-bottom microplates.

Experimental Workflow

The following diagram outlines the major steps in the cell-based assay workflow.

Assay_Workflow This compound Cell-Based Assay Workflow start Start cell_seeding 1. Cell Seeding (e.g., HEL cells) start->cell_seeding compound_addition 2. Compound Addition (this compound & Controls) cell_seeding->compound_addition incubation 3. Incubation compound_addition->incubation stimulation 4. Cytokine Stimulation (if required) incubation->stimulation fix_perm 5. Fixation & Permeabilization stimulation->fix_perm staining 6. Immunostaining (p-STAT5 & DAPI) fix_perm->staining imaging 7. High-Content Imaging staining->imaging analysis 8. Image & Data Analysis (IC50 determination) imaging->analysis end End analysis->end

Caption: High-level workflow for the this compound cell-based assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture HEL cells in T75 flasks until they reach a density of approximately 1 x 10^6 cells/mL.

    • Centrifuge the cells and resuspend in fresh, serum-free medium.

    • Seed the cells into a 96-well plate at a density of 50,000 cells per well in 100 µL of serum-free medium.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow the cells to settle.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound and the reference inhibitor in DMSO, followed by a further dilution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Add 1 µL of the diluted compounds to the respective wells. Include wells with DMSO only as a vehicle control.

  • Incubation:

    • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator to allow for compound uptake and target engagement.

  • Cytokine Stimulation (for cytokine-dependent cell lines):

    • This step is not required for cell lines with constitutive JAK activation like HEL cells.

    • If using a cytokine-dependent cell line, prepare the cytokine stimulant at a concentration that induces a submaximal response (EC80).

    • Add the cytokine to all wells except for the unstimulated control wells.

  • Fixation and Permeabilization:

    • After the incubation period, centrifuge the plate and carefully remove the supernatant.

    • Add 100 µL of Fixation Buffer to each well and incubate for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Add 100 µL of ice-cold Permeabilization Buffer to each well and incubate for 30 minutes on ice.

  • Immunostaining:

    • Wash the cells twice with PBS.

    • Add 100 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

    • Dilute the primary anti-p-STAT5 antibody in Blocking Buffer according to the manufacturer's recommendation.

    • Add 50 µL of the diluted primary antibody to each well and incubate overnight at 4°C.

    • Wash the cells three times with PBS.

    • Dilute the Alexa Fluor 488-conjugated secondary antibody and DAPI in Blocking Buffer.

    • Add 50 µL of the secondary antibody/DAPI solution to each well and incubate for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Acquire images of the cells using a high-content imaging system. Capture images in both the green (Alexa Fluor 488 for p-STAT5) and blue (DAPI for nuclei) channels.

    • Analyze the images using appropriate software to quantify the intensity of the nuclear p-STAT5 signal.

    • Normalize the p-STAT5 signal to the cell number (DAPI count).

    • Plot the normalized p-STAT5 signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The following tables present hypothetical data for the inhibition of p-STAT5 by this compound and a reference inhibitor in HEL cells.

Table 1: Dose-Response of this compound on p-STAT5 Levels

This compound Conc. (nM)% Inhibition of p-STAT5
100098.5
30095.2
10085.1
3065.7
1048.9
325.3
110.1
0 (Vehicle)0

Table 2: IC50 Values for this compound and Reference Inhibitor

CompoundIC50 (nM)
This compound12.5
Reference Inhibitor5.2

Conclusion

The described cell-based assay provides a robust and reliable method for evaluating the inhibitory activity of compounds targeting the JAK-STAT pathway. By quantifying the phosphorylation of a key downstream effector, STAT5, this protocol allows for the determination of compound potency (IC50) in a cellular context. The high-throughput nature of this assay makes it an invaluable tool in the discovery and development of novel JAK inhibitors for the treatment of various inflammatory and proliferative diseases. Further studies would be required to determine the selectivity of this compound against different JAK isoforms and other kinases.

References

Application Notes and Protocols for Generating a Dose-Response Curve of JAK-IN-35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1][2][3] This pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in cellular processes such as immunity, cell proliferation, differentiation, and apoptosis.[1][3][4] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and hematological malignancies.[5][6][7] Small molecule inhibitors targeting JAKs, often referred to as jakinibs, have emerged as a promising therapeutic class.[5][8][9]

JAK-IN-35 is a novel investigational small molecule inhibitor of the JAK family. These application notes provide a detailed protocol for generating a dose-response curve for this compound in a cell-based assay. The primary method described herein is the measurement of cytokine-induced STAT3 phosphorylation, a key downstream event of JAK activation. This allows for the determination of the half-maximal inhibitory concentration (IC50) of this compound, a critical parameter for characterizing its potency.

Principle of the Assay

The binding of a cytokine, such as Interleukin-6 (IL-6), to its receptor on the cell surface activates associated JAKs.[6][10] Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate gene transcription.[1][4][10] This assay quantifies the ability of this compound to inhibit IL-6-induced phosphorylation of STAT3 in a human cell line. The level of phosphorylated STAT3 (p-STAT3) is measured using a cellular immunoassay, and the resulting data is used to generate a dose-response curve and calculate the IC50 value.

Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Association pJAK p-JAK (Active) JAK->pJAK 3. JAK Autophosphorylation (Activation) STAT STAT pJAK->STAT 4. STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 5. Dimerization DNA DNA pSTAT_dimer->DNA 6. Nuclear Translocation JAK_IN_35 This compound JAK_IN_35->pJAK Inhibition Transcription Gene Transcription DNA->Transcription 7. Gene Regulation Experimental_Workflow A 1. Cell Seeding (e.g., TF-1 cells) B 2. Serum Starvation (4-6 hours) A->B C 3. Pre-incubation with this compound (Serial Dilutions, 1 hour) B->C D 4. Cytokine Stimulation (IL-6, 30 minutes) C->D E 5. Cell Fixation & Permeabilization D->E F 6. Immunostaining (p-STAT3 Primary Ab, Labeled Secondary Ab, DAPI) E->F G 7. High-Content Imaging & Image Analysis F->G H 8. Data Analysis (Dose-Response Curve Generation, IC50 Calculation) G->H Data_Analysis_Workflow A 1. Raw Data Acquisition (Nuclear p-STAT3 Intensity) B 2. Data Normalization (% Inhibition Calculation) A->B C 3. Non-linear Regression (Sigmoidal Dose-Response Curve Fit) B->C D 4. IC50 Determination C->D E 5. Report Generation D->E

References

Application Notes and Protocols: JAK-IN-35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling.[1][2][3] The JAK-STAT signaling pathway is essential for numerous cellular processes, including immunity, cell proliferation, differentiation, and apoptosis.[4][5] Dysregulation of this pathway is implicated in a variety of diseases, such as autoimmune disorders, inflammatory conditions, and malignancies.[1][6] JAK inhibitors, like JAK-IN-35, are small molecules designed to block the activity of JAK enzymes, thereby interfering with the downstream signaling cascade.[1][7] This document provides detailed protocols for the preparation and use of a stock solution for the JAK2 inhibitor, this compound (also known as compound TG46).

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Compound Name This compound (compound TG46)[8]
Molecular Weight 510.65 g/mol [8]
Chemical Formula C26H34N6O3S[8]
CAS Number 936091-15-5[8]
Target JAK2[8]
Storage (Powder) -20°C for up to 3 years[9]
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month[9][10]

Note: The name "this compound" has also been associated with a dual JAK1/JAK3 inhibitor (CAS No. 1400687-19-5)[11]. It is crucial to verify the specific compound being used by its CAS number and molecular weight.

Signaling Pathway

JAK inhibitors function by competing with ATP for the binding site within the catalytic domain of the JAK enzyme. This action prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. The activated STATs would otherwise dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammatory and immune responses.[2][5][7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Part 1 Part 2 Cytokine->Receptor:f0 JAK JAK Receptor:f1->JAK Recruitment & Activation JAK_P P-JAK JAK->JAK_P STAT STAT JAK_P->STAT Phosphorylation STAT_P P-STAT STAT->STAT_P STAT_Dimer P-STAT Dimer STAT_P->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription JAK_IN_35 This compound JAK_IN_35->JAK Inhibition Experimental_Workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay Weigh Weigh this compound Powder Calculate Calculate DMSO Volume Weigh->Calculate Dissolve Dissolve in DMSO & Vortex Calculate->Dissolve Aliquot Aliquot Stock Solution Dissolve->Aliquot Store Store at -80°C Aliquot->Store Prepare_Working Prepare Working Solutions Store->Prepare_Working Use Stock Seed Seed Cells in Plate Seed->Prepare_Working Treat Treat Cells Prepare_Working->Treat Incubate Incubate Treat->Incubate Analyze Downstream Analysis Incubate->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Minimizing JAK-IN-35 Cytotoxicity in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during long-term in vitro and in vivo studies with the Janus kinase (JAK) inhibitor, JAK-IN-35.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how might it cause cytotoxicity?

A1: this compound is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway transduces signals for a multitude of cytokines and growth factors that are essential for cell proliferation, differentiation, and survival.[1] By inhibiting JAKs, this compound can disrupt these fundamental cellular processes, which, while therapeutically beneficial in diseases driven by overactive immune responses, can also lead to cytotoxicity in non-target cells, particularly with long-term exposure. Off-target effects on other kinases can also contribute to cytotoxicity.

Q2: What are the typical signs of this compound-induced cytotoxicity in cell culture?

A2: Signs of cytotoxicity can include a significant reduction in cell viability and proliferation, changes in cell morphology (e.g., rounding, detachment from the culture surface), increased presence of floating dead cells, and activation of apoptotic pathways. It is crucial to distinguish between a desired anti-proliferative effect and unintended cytotoxicity.

Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?

A3: To differentiate between apoptosis and necrosis, it is recommended to use an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry analysis. Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic or necrotic cells will be positive for both, and viable cells will be negative for both.[2][3]

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed in Long-Term Cultures

Potential Cause 1: Suboptimal Compound Concentration The concentration of this compound may be too high for the specific cell line and duration of the experiment, leading to excessive on-target or off-target toxicity.

Recommended Solution:

  • Dose-Response and Time-Course Experiments: Conduct a comprehensive dose-response study to determine the half-maximal cytotoxic concentration (CC50) of this compound for your cell line at various time points (e.g., 24, 48, 72, and 96 hours). This will help in selecting a concentration that inhibits the target pathway with minimal impact on cell viability over the desired experimental duration.

  • Start with a Low Concentration: Begin long-term studies with a concentration at or below the IC50 for the target pathway, and gradually increase if necessary, while closely monitoring cell health.

Potential Cause 2: Solvent Toxicity The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations, especially over extended periods.

Recommended Solution:

  • Minimize Final Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is at a non-toxic level, typically ≤0.1% for DMSO, though this can be cell-line dependent.[4]

  • Solvent Control: Always include a vehicle control (culture medium with the same final concentration of the solvent as the highest this compound concentration) in your experiments to assess the impact of the solvent alone.[4]

Potential Cause 3: Compound Instability this compound may be unstable in the culture medium at 37°C, degrading into potentially more toxic byproducts over time.

Recommended Solution:

  • Frequent Media Changes: For long-term experiments, perform regular media changes with freshly prepared this compound dilutions to maintain a consistent concentration of the active compound and remove any potential degradation products.

  • Assess Compound Stability: If significant degradation is suspected, the stability of this compound in the culture medium can be assessed over time using analytical methods such as HPLC.

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Potential Cause 1: Inconsistent Cell Seeding Density Variations in the initial number of cells seeded can lead to significant differences in the observed cytotoxicity, as cell density can influence the cellular response to a compound.

Recommended Solution:

  • Accurate Cell Counting: Ensure a homogenous cell suspension before seeding and use a consistent and accurate method for cell counting.

  • Optimal Seeding Density: Determine the optimal seeding density for your cell line and the duration of the experiment to ensure cells are in the logarithmic growth phase during treatment.

Potential Cause 2: Variability in Compound Preparation Errors in preparing stock solutions and serial dilutions can lead to inconsistent final concentrations of this compound in the culture wells.

Recommended Solution:

  • Calibrated Pipettes: Use properly calibrated pipettes for all dilutions.

  • Serial Dilutions: Perform serial dilutions to avoid pipetting very small volumes, which can be inaccurate.

  • Fresh Preparations: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment to avoid issues with compound degradation.[4]

Data Presentation: Comparative Cytotoxicity of JAK Inhibitors

The following table summarizes the cytotoxic effects of several well-characterized JAK inhibitors across different cell lines. This data is provided for illustrative purposes to aid in experimental design and interpretation for this compound.

JAK InhibitorCell LineAssayTime Point (hours)IC50 / CC50 (µM)Reference
Ruxolitinib K-562WST-12494.07[5]
TF-1PrestoBlue7214.47[6]
Tofacitinib FibroblastWST-172Cytotoxic effect observed starting at 0.1[7]
TF-1PrestoBlue7230.29[6]
Baricitinib Dendritic CellsAnnexin V/PI48No apoptosis observed up to 1[8]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells in culture

  • This compound

  • 96-well clear, flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Annexin V/PI Staining for Apoptosis Detection

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorescent conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment. For adherent cells, use a gentle detachment method (e.g., trypsin-EDTA) and collect any floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[3][10]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible.[3]

Visualizations

JAK_STAT_Pathway Simplified JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK_P p-JAK JAK->JAK_P 2. Activation JAK_P->Receptor JAK_P->STAT 5. STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation JAK_IN_35 This compound JAK_IN_35->JAK_P Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Transcription Regulation

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow Experimental Workflow for Assessing Long-Term Cytotoxicity start Start: Healthy Cell Culture seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat with this compound (Dose-Response & Vehicle Control) seed_cells->treat_cells incubate Incubate for Long-Term (e.g., 24, 48, 72, 96h) treat_cells->incubate assess_viability Assess Cell Viability (e.g., MTT Assay) incubate->assess_viability assess_apoptosis Assess Apoptosis (e.g., Annexin V/PI Staining) incubate->assess_apoptosis data_analysis Data Analysis (Determine CC50) assess_viability->data_analysis assess_apoptosis->data_analysis end End: Evaluate Cytotoxicity Profile data_analysis->end

Caption: A typical experimental workflow for assessing the long-term cytotoxicity of this compound.

Caption: A logical troubleshooting workflow for addressing high cytotoxicity in long-term cell culture experiments.

References

Navigating JAK-IN-35 Stability in Your Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing the potent dual JAK1/JAK3 inhibitor, JAK-IN-35, ensuring its stability in culture media is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to understanding and troubleshooting potential stability issues, offering detailed protocols and frequently asked questions to support your research endeavors.

Troubleshooting Guide: Common Stability Issues with this compound

Researchers may encounter challenges with the stability of small molecule inhibitors like this compound in their experimental setups. This guide addresses common problems with potential causes and actionable solutions.

Observation Potential Cause(s) Recommended Action(s)
Reduced or inconsistent inhibitory effect over time. 1. Degradation of this compound: The compound may be unstable in the culture medium at 37°C. 2. Adsorption to plasticware: The compound may bind to the surface of culture plates or tubes, reducing its effective concentration.1. Perform a stability study: Analyze the concentration of this compound in the culture medium over the time course of your experiment using methods like HPLC or LC-MS/MS. 2. Replenish the compound: If degradation is confirmed, consider partial or full media changes with freshly prepared this compound at regular intervals. 3. Use low-binding plasticware: Switch to specially treated plates and tubes designed to minimize small molecule adsorption.
Precipitation or cloudiness observed in the culture medium. 1. Poor solubility: The concentration of this compound may exceed its solubility limit in the culture medium. 2. Interaction with media components: The compound may interact with proteins or other components in the serum or media supplements, leading to precipitation.1. Check solubility limits: Determine the maximum soluble concentration of this compound in your specific culture medium. 2. Optimize solvent and final concentration: Ensure the stock solution is fully dissolved before adding to the medium. Minimize the final concentration of the organic solvent (e.g., DMSO) to typically less than 0.1%. 3. Test different media formulations: If interactions are suspected, try alternative media or serum-free conditions if compatible with your cell line.
High variability between experimental replicates. 1. Inconsistent compound preparation: Errors in serial dilutions or incomplete dissolution of the stock solution. 2. Uneven distribution in multi-well plates: Inadequate mixing after adding the compound to the wells.1. Standardize preparation protocol: Ensure the stock solution is vortexed thoroughly before each use and that serial dilutions are prepared accurately. 2. Ensure proper mixing: After adding this compound to the wells, mix gently by pipetting or using a plate shaker to ensure a homogenous concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on available information for similar small molecules, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of JAK inhibitors.[1] It is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2]

Q2: How can I assess the stability of this compound in my specific cell culture medium?

A2: You can perform a stability study by incubating this compound in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for different durations (e.g., 0, 2, 8, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the parent compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3]

Q3: What are the typical degradation pathways for small molecule inhibitors in culture media?

A3: Small molecule inhibitors can degrade through several mechanisms, including hydrolysis, oxidation, and enzymatic degradation by components present in serum.[4] The specific degradation pathway for this compound would depend on its chemical structure. Forced degradation studies under various stress conditions (acidic, basic, oxidative) can help identify potential degradation products.[4]

Q4: Can the presence of cells affect the stability of this compound?

A4: Yes, cells can metabolize small molecules, which can affect their stability and effective concentration. To differentiate between chemical degradation and cellular metabolism, you can perform the stability study in both the presence and absence of cells.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Culture Media using HPLC

Objective: To determine the chemical stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

  • Spike the cell culture medium with this compound to the desired final concentration (e.g., 1 µM). Prepare a sufficient volume for all time points.

  • Immediately after preparation (T=0), take an aliquot of the medium, and process it for HPLC analysis. This will serve as the baseline concentration.

  • Incubate the remaining medium at 37°C and 5% CO2.

  • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the medium.

  • For each aliquot, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) in a 1:3 ratio (sample:solvent).

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial.

  • Analyze the samples by HPLC. The peak area of this compound will be proportional to its concentration.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizing Key Pathways and Workflows

To aid in understanding the experimental context and the mechanism of action of this compound, the following diagrams illustrate the JAK-STAT signaling pathway and a general experimental workflow for assessing compound stability.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds JAK_IN_35 This compound JAK_IN_35->JAK Inhibits STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression

Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.

Stability_Workflow Workflow for Assessing Compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis A Prepare this compound Stock Solution (DMSO) B Spike into Culture Medium A->B C Incubate at 37°C, 5% CO2 B->C D Collect Aliquots at Time Points (0, 2, 8, 24h) C->D E Protein Precipitation D->E F LC-MS/MS or HPLC Analysis E->F G Determine % Compound Remaining F->G

Caption: A generalized workflow for determining the stability of a small molecule in culture media.

References

Technical Support Center: Overcoming Resistance to JAK Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As there is no specific information available for a compound named "JAK-IN-35" in the public domain, this technical support guide has been developed using Ruxolitinib , a potent and well-characterized JAK1/2 inhibitor, as a representative example. The principles and methodologies described herein are based on published data for ruxolitinib and may be broadly applicable to other ATP-competitive JAK1/2 inhibitors.

This guide is intended for researchers, scientists, and drug development professionals encountering resistance to JAK inhibitors in their cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to the JAK inhibitor, is now showing reduced sensitivity. What are the common reasons for this?

A1: Acquired resistance to JAK inhibitors like ruxolitinib can arise through several mechanisms:

  • Secondary Mutations in the JAK2 Kinase Domain: Point mutations within the ATP-binding pocket of JAK2 can prevent or reduce the binding affinity of the inhibitor. Several mutations have been identified in in-vitro screens that confer resistance.[1][2]

  • Reactivation of JAK/STAT Signaling: Cancer cells can develop resistance by reactivating the JAK/STAT pathway despite the presence of the inhibitor. This can occur through the formation of heterodimers between different JAK family members (e.g., JAK2-JAK1 or JAK2-TYK2), which can lead to trans-phosphorylation and sustained signaling.[3]

  • Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to circumvent the blocked JAK/STAT pathway, thereby promoting survival and proliferation. Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[3][4]

  • Presence of Co-occurring Mutations: Pre-existing or newly acquired mutations in other cancer-related genes, such as ASXL1, EZH2, or IDH1/2, have been associated with a reduced response to ruxolitinib in patients.[5]

Q2: How can I confirm that my cell line has developed resistance?

A2: Resistance can be quantitatively confirmed by determining the half-maximal inhibitory concentration (IC50) of the drug in your suspected resistant cell line and comparing it to the parental (sensitive) cell line. A significant increase (typically 3-fold or higher) in the IC50 value indicates the development of resistance.[6] This is typically done using a cell viability assay.

Q3: Are there different types of JAK inhibitors that might overcome resistance?

A3: Yes, JAK inhibitors are classified based on their binding mechanism. Type I inhibitors, like ruxolitinib, are ATP-competitive and bind to the active conformation of the kinase. Resistance mutations often occur in the ATP-binding pocket. Type II inhibitors bind to the inactive conformation of the kinase and may be effective against some mutations that confer resistance to Type I inhibitors.[7] Additionally, inhibitors with different selectivity profiles (e.g., more specific for JAK2 over JAK1) might be explored.

Q4: Can combination therapies help overcome resistance?

A4: Yes, combining a JAK inhibitor with an inhibitor of a potential bypass pathway (e.g., a PI3K or MEK inhibitor) is a common strategy to overcome or prevent resistance.[8] For instance, if you observe activation of the PI3K/AKT pathway upon acquiring resistance to a JAK inhibitor, co-treatment with a PI3K inhibitor may restore sensitivity.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Gradual loss of drug efficacy over several passages. Development of a resistant cell population.1. Perform an IC50 determination to quantify the level of resistance. 2. Sequence the kinase domain of the target JAK protein to check for known resistance mutations. 3. Perform a western blot to analyze the phosphorylation status of downstream effectors (e.g., p-STAT3, p-STAT5) and bypass pathway components (e.g., p-AKT, p-ERK).
Inconsistent results in cell viability assays. Experimental variability; cell plating density.1. Ensure a consistent cell seeding density for all experiments. 2. Use a standardized protocol for drug preparation and dilution. 3. Include positive and negative controls in every assay.
No inhibition of downstream signaling (e.g., p-STAT) despite using a high concentration of the inhibitor. Confirmed resistance.1. Investigate the mechanism of resistance (see above). 2. Consider switching to a different class of JAK inhibitor (e.g., Type II). 3. Explore combination therapies targeting bypass pathways.
Cell morphology changes in the presence of the inhibitor. Cellular stress response; selection of a sub-population.1. Monitor cell morphology regularly. 2. Isolate and characterize any morphologically distinct clones to see if they exhibit altered drug sensitivity.

Data Presentation

Table 1: Experimentally Identified Ruxolitinib-Resistant Mutations in JAK2V617F and their Effect on Drug Sensitivity.

MutationEC50 Fold Increase vs. JAK2V617F (Ruxolitinib)Cross-Resistance to other JAK InhibitorsReference
Y931C33.3Yes (AZD1480, TG101348, Lestaurtinib, CYT-387)[1][2]
G935R19.5Yes (AZD1480, TG101348, Lestaurtinib, CYT-387)[1][2]
R938L12.7Yes (AZD1480, TG101348, Lestaurtinib, CYT-387)[1][2]
I960V11.5Yes (AZD1480, TG101348, Lestaurtinib, CYT-387)[1][2]
E985K9.0Yes (AZD1480, TG101348, Lestaurtinib, CYT-387)[1][2]
M929I (Gatekeeper)4.0No significant cross-resistance noted[1][2]

Experimental Protocols & Methodologies

Protocol 1: Generation of Ruxolitinib-Resistant Cancer Cell Lines

This protocol describes a method for generating drug-resistant cell lines by continuous exposure to incrementally increasing concentrations of the drug.[6]

  • Initial Seeding: Seed the parental cancer cell line at a standard density (e.g., 2.0 × 10^6 cells per 100 mm dish).

  • Initial Drug Exposure: Add ruxolitinib at a concentration equal to the IC10-IC20 of the parental cell line. Culture the cells in an incubator for 2-3 days.

  • Recovery: Replace the drug-containing medium with fresh, drug-free medium and allow the cells to recover and repopulate.

  • Passage and Dose Escalation: Once the cells reach 80-90% confluency, passage them. For the next passage, increase the ruxolitinib concentration by 1.5- to 2.0-fold.

  • Cryopreservation: At each stage of increased drug concentration, cryopreserve a vial of cells as a backup.

  • Repeat: Repeat steps 2-5, gradually increasing the drug concentration over several weeks to months.

  • Confirmation of Resistance: Periodically, perform a cell viability assay to determine the IC50 of the cultured cells. A significant and stable increase in IC50 compared to the parental line confirms the establishment of a resistant cell line.

Protocol 2: Cell Viability Assay for IC50 Determination (MTT Assay)

This protocol outlines a common colorimetric assay to measure cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the JAK inhibitor in culture medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to obtain percent viability. Plot the log of the drug concentration versus percent viability and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[9]

Protocol 3: Western Blotting for Phosphorylated JAK/STAT Pathway Proteins

This protocol is for detecting changes in protein phosphorylation.

  • Cell Lysis: Treat sensitive and resistant cells with the JAK inhibitor for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-JAK2, p-STAT3, p-AKT, p-ERK) and total proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.

Visualizations

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_Dimer p-STAT Dimer pSTAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) STAT_Dimer->Transcription Binds to DNA DNA DNA Ruxolitinib Ruxolitinib (JAK1/2 Inhibitor) Ruxolitinib->pJAK Inhibits

Caption: Canonical JAK/STAT signaling pathway and the inhibitory action of Ruxolitinib.

Resistance_Mechanisms Start JAKi Sensitive Cell JAKi JAK Inhibitor Treatment Start->JAKi Resistance Acquired Resistance JAKi->Resistance M1 JAK2 Kinase Domain Mutation Resistance->M1 Mechanism 1 M2 JAK/STAT Reactivation (Heterodimerization) Resistance->M2 Mechanism 2 M3 Bypass Pathway Activation Resistance->M3 Mechanism 3 PI3K PI3K/AKT Pathway M3->PI3K MAPK MAPK/ERK Pathway M3->MAPK

Caption: Key mechanisms of acquired resistance to JAK inhibitors in cancer cells.

Workflow_Resistant_Cells Start Parental Cell Line Step1 Culture with Low Dose JAKi Start->Step1 Step2 Recovery & Repopulation Step1->Step2 Step3 Gradual Dose Escalation Step2->Step3 Step3->Step2 Repeat Cycle Step4 Establish Stable Resistant Line Step3->Step4 Step5 Characterization Step4->Step5 IC50 IC50 Assay Step5->IC50 WB Western Blot Step5->WB Seq Sequencing Step5->Seq

Caption: Experimental workflow for generating and characterizing JAKi-resistant cell lines.

References

Technical Support Center: JAK-IN-35 and Other JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the experimental use of the JAK2 inhibitor JAK-IN-35 and other related Janus kinase (JAK) inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for JAK inhibitors like this compound?

A1: JAK inhibitors are a class of small molecules that function by interfering with the Janus kinase (JAK) family of enzymes—JAK1, JAK2, JAK3, and TYK2.[1] These enzymes are critical for the signaling of numerous cytokines and growth factors involved in immunity and inflammation.[2] When a cytokine binds to its receptor, it activates the associated JAKs, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[2][3] These phosphorylated STATs translocate to the nucleus to regulate gene expression.[2][3] JAK inhibitors typically compete with ATP for the binding site on the JAK enzyme, preventing this phosphorylation cascade and thereby blocking the downstream inflammatory signaling.[4]

Q2: How do I choose the right cell line for my experiment?

A2: The choice of cell line depends on the specific JAK-STAT pathway you intend to study. For a JAK2-selective inhibitor like this compound, a cell line that signals through a JAK2-dependent pathway is essential. For example, human erythroleukemia (HEL) cells have a constitutively active JAK2 V617F mutation, making them a good model for assessing JAK2 inhibition without external cytokine stimulation. For cytokine-inducible models, select a cell line responsive to a cytokine that primarily signals through the desired JAK isoform, such as IL-3 or GM-CSF for JAK2-dependent pathways.

Q3: What is the importance of determining the IC50 value?

A3: The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. In the context of JAK inhibitors, it quantifies the concentration of the inhibitor required to reduce the activity of a specific JAK enzyme by 50%. Comparing the IC50 values of an inhibitor against the different JAK isoforms (JAK1, JAK2, JAK3, TYK2) reveals its selectivity profile. A highly selective inhibitor will have a much lower IC50 for its target isoform compared to the others. This information is crucial for interpreting experimental results and predicting potential off-target effects.

Q4: What are common off-target effects or toxicities associated with JAK inhibitors?

A4: The safety profile of JAK inhibitors is largely linked to their selectivity. Because different JAK isoforms are involved in various physiological processes, inhibiting off-target JAKs can lead to unwanted effects. For example, inhibition of JAK2 can be associated with anemia and thrombocytopenia due to its role in hematopoiesis.[5] Inhibition of JAK3 may lead to immunosuppression.[1][5] Broader safety concerns identified in clinical settings include an increased risk of infections, thromboembolism, and malignancy.[6][7][8][9] While these are observed in patients, researchers should be aware of potential confounding effects in experimental systems, such as impacts on cell viability and proliferation.

Quantitative Data: Selectivity of Common JAK Inhibitors

Understanding the selectivity profile of a JAK inhibitor is crucial for experimental design and data interpretation. The table below summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized JAK inhibitors against each JAK family member. This data helps in comparing the potency and selectivity of different compounds.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
Tofacitinib 112201>400JAK3/1 > JAK2
Baricitinib 5.95.7>40053JAK1/2
Ruxolitinib 3.32.842819JAK1/2
Upadacitinib 43200>1000-Selective JAK1
Filgotinib 1028810116Selective JAK1

Note: IC50 values are approximate and can vary based on the specific assay conditions (e.g., enzymatic vs. cell-based assays). Data compiled from multiple sources.[3][4][10]

Signaling Pathway Diagram

The diagram below illustrates the canonical JAK-STAT signaling pathway, which is the primary target of inhibitors like this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Inhibitor This compound Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription 6. Regulation

A simplified diagram of the JAK-STAT signaling pathway and the point of inhibition.

Experimental Protocols

Key Experiment: Western Blot for Phospho-STAT

This protocol details the steps to assess the efficacy of a JAK inhibitor by measuring the phosphorylation of a downstream STAT protein.

1. Cell Culture and Treatment: a. Seed cells (e.g., HEL cells or cytokine-responsive cells) in 6-well plates and grow to 70-80% confluency. b. If using a cytokine-inducible model, serum-starve the cells for 4-6 hours prior to treatment. c. Pre-treat cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours. d. If applicable, stimulate the cells with the appropriate cytokine (e.g., IL-3) for 15-30 minutes.

2. Cell Lysis: a. Place the culture plate on ice and aspirate the media. b. Wash cells once with ice-cold PBS. c. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Electrotransfer: a. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. c. Run the gel until adequate separation is achieved. d. Transfer the proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.

4. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[11][12] b. Incubate the membrane with a primary antibody specific for the phosphorylated STAT protein (e.g., anti-phospho-STAT5) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Apply an ECL substrate and visualize the signal using a chemiluminescence imaging system.

5. Stripping and Reprobing: a. To normalize for protein loading, the membrane can be stripped and reprobed for total STAT and a housekeeping protein like GAPDH.

Troubleshooting Guide

Western Blot Issues

Q: I don't see a signal for my phospho-STAT protein, but the loading control is present. What went wrong?

  • A1: Ineffective Stimulation/Inhibition:

    • Stimulation: The cytokine stimulation may have been too short, too long, or at a suboptimal concentration. Perform a time-course and dose-response experiment to optimize stimulation.

    • Phosphatase Activity: Phosphatases in your sample may have dephosphorylated your target protein. Crucially, always use a freshly prepared phosphatase inhibitor cocktail in your lysis buffer and keep samples on ice at all times. [11][12]

    • Inhibitor Concentration: If testing an inhibitor, the concentration might be too high, completely ablating the signal. Test a wider range of concentrations.

  • A2: Antibody Problems:

    • Primary Antibody: The primary antibody may not be working or may have low affinity. Include a positive control lysate (from a cell line known to have high basal pSTAT levels or from cells treated with a potent, known activator like Calyculin A) to validate the antibody.

    • Antibody Storage/Handling: Ensure antibodies have been stored correctly and have not undergone excessive freeze-thaw cycles.

  • A3: Technical Issues:

    • Buffer Choice: If you used PBS-based buffers for washing or antibody dilutions, residual phosphates can interfere with phospho-antibody binding. Switch to Tris-based buffers (TBST).[11][13]

    • Blocking Agent: If you used milk for blocking, its casein content can mask the phospho-epitope or increase background. Always use 5% BSA in TBST for phospho-protein detection.[11][12]

Q: My Western blot has a high background, making the bands difficult to interpret.

  • A1: Insufficient Blocking: Increase the blocking time to 1.5-2 hours or try a different blocking agent like a protein-free commercial blocker.

  • A2: Antibody Concentration: The primary or secondary antibody concentration may be too high. Titrate your antibodies to find the optimal concentration that gives a strong signal with low background.

  • A3: Inadequate Washing: Increase the number and duration of washes with TBST after antibody incubations to remove non-specific binding.

Experimental Workflow & Troubleshooting Logic

The following diagrams outline a standard experimental workflow for testing a JAK inhibitor and a logical decision tree for troubleshooting common issues.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Seeding & Culture C 3. Pre-incubation with Inhibitor A->C B 2. Compound Dilution (this compound) B->C D 4. Cytokine Stimulation C->D E 5. Cell Lysis (with Phosphatase Inhibitors) D->E F 6. Protein Quantification (BCA Assay) E->F G 7. Western Blot (pSTAT / Total STAT) F->G H 8. Imaging & Densitometry G->H I 9. Data Analysis (IC50 Calculation) H->I

A typical experimental workflow for evaluating a JAK inhibitor.

Troubleshooting_Tree Start No pSTAT Signal by Western Blot Q1 Is Total STAT Visible? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Did Positive Control (e.g., Calyculin A) Show pSTAT Signal? A1_Yes->Q2 Sol_Transfer Check Protein Transfer (Ponceau) & Lysis/Sample Prep A1_No->Sol_Transfer Problem is likely upstream A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol_Stimulation Optimize Cytokine Dose & Time Check Phosphatase Inhibitor Efficacy A2_Yes->Sol_Stimulation Problem with experimental stimulation Sol_Antibody Check pSTAT Antibody (new lot/vendor) Check ECL Substrate & Secondary Ab A2_No->Sol_Antibody Problem with pSTAT Ab or Detection

A decision tree for troubleshooting the absence of a phospho-STAT signal.

References

dealing with inconsistent results with JAK-IN-35

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JAK-IN-35. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Janus kinase 2 (JAK2), a member of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2).[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.[2][3][4] By inhibiting JAK2, this compound blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] This disruption of the JAK-STAT pathway modulates the transcription of genes involved in inflammatory and immune responses.[2][3]

Q2: What are the common causes of inconsistent results when using JAK inhibitors like this compound?

A2: Inconsistent results with JAK inhibitors can arise from several factors, including:

  • Experimental variability: Differences in cell culture conditions, passage number, and confluency can impact cellular responses.

  • Reagent quality and handling: Improper storage or handling of this compound can lead to degradation and loss of activity. Variations in the quality of other reagents, such as cytokines or antibodies, can also contribute to variability.

  • Assay-dependent factors: The choice of assay, readout sensitivity, and timing of measurements can all influence the observed results.

  • Biological complexity: The JAK-STAT pathway is involved in numerous cellular processes, and its activity can be influenced by crosstalk with other signaling pathways.[5] Cellular context and the specific cytokine milieu can therefore lead to variable responses.

  • Off-target effects: Like many small molecule inhibitors, JAK inhibitors may have off-target effects that can contribute to unexpected or inconsistent results.

Q3: How can I confirm the activity of my this compound compound?

A3: To confirm the activity of your this compound stock, you can perform a dose-response experiment in a well-characterized cell line known to be responsive to JAK2 inhibition. A common method is to stimulate cells with a JAK2-dependent cytokine (e.g., IL-3 or GM-CSF) and measure the phosphorylation of STAT5. A successful experiment will show a dose-dependent decrease in pSTAT5 levels with increasing concentrations of this compound.

Troubleshooting Guides

Issue 1: High Variability in Phospho-STAT Readouts

High variability in phosphorylated STAT (pSTAT) levels is a common issue that can obscure the true effect of this compound.

Potential Cause Recommended Solution
Inconsistent Cell Stimulation Ensure precise and consistent timing of cytokine stimulation across all samples. Use a master mix of cytokine to add to the cells.
Cell Health and Density Maintain consistent cell density and ensure cells are in a logarithmic growth phase. Avoid using cells that are over-confluent or have been passaged too many times.
Phosphatase Activity Immediately lyse cells after treatment and stimulation using a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of STAT proteins.
Antibody Performance Validate the specificity and optimal dilution of your phospho-STAT antibody. Run positive and negative controls to ensure signal specificity.
Issue 2: Lack of Expected Inhibitory Effect

Observing no or a weak inhibitory effect of this compound can be perplexing.

Potential Cause Recommended Solution
Compound Inactivity Verify the integrity of your this compound stock. If possible, obtain a fresh batch or test a different JAK inhibitor as a positive control.
Suboptimal Compound Concentration Perform a dose-response curve to determine the optimal concentration range for your specific cell type and experimental conditions.
Insufficient Stimulation Ensure that the cytokine stimulation is potent enough to induce a robust and measurable pSTAT signal in your control samples.
Cellular Resistance Some cell lines may exhibit intrinsic or acquired resistance to JAK inhibitors. Consider using an alternative cell line with known sensitivity to JAK2 inhibition.

Experimental Protocols

Protocol: Measuring STAT5 Phosphorylation by Western Blot

This protocol outlines a general procedure for assessing the inhibitory activity of this compound on cytokine-induced STAT5 phosphorylation.

  • Cell Culture and Starvation:

    • Plate cells (e.g., TF-1 or Ba/F3) at a density of 0.5 x 10^6 cells/mL in appropriate media.

    • Once cells reach the desired confluency, starve them in serum-free media for 4-6 hours to reduce basal signaling.

  • Inhibitor Treatment:

    • Prepare a dilution series of this compound in serum-free media.

    • Pre-treat the starved cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with a JAK2-dependent cytokine (e.g., 10 ng/mL of recombinant human IL-3) for 15-30 minutes.

  • Cell Lysis:

    • Immediately place the plate on ice and aspirate the media.

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies against phospho-STAT5 and total STAT5 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway and Experimental Workflow Diagrams

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation JAK_IN_35 This compound JAK_IN_35->JAK2 Inhibition pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Gene Target Gene Transcription pSTAT->Gene Translocation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Cell Culture & Starvation B 2. Pre-treatment with this compound A->B C 3. Cytokine Stimulation B->C D 4. Cell Lysis C->D E 5. Western Blot for pSTAT/STAT D->E F 6. Data Analysis E->F

Caption: A typical experimental workflow for evaluating this compound efficacy.

Troubleshooting_Logic Start Inconsistent Results Observed Check1 Verify Reagent Quality (this compound, Cytokine, Antibodies) Start->Check1 Action1 Obtain Fresh Reagents & Re-validate Check1->Action1 Issue Found Check2 Review Experimental Protocol (Cell conditions, Timings) Check1->Check2 No Issue Action1->Start Action2 Standardize Protocol & Repeat Check2->Action2 Issue Found Check3 Assess Assay Readout (Sensitivity, Controls) Check2->Check3 No Issue Action2->Start Action3 Optimize Assay & Include Proper Controls Check3->Action3 Issue Found End Consistent Results Check3->End No Issue Action3->Start

References

Technical Support Center: Optimizing JAK-IN-35 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using JAK-IN-35, a novel selective JAK inhibitor. The following sections address common issues related to optimizing incubation time to ensure reliable and reproducible results in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound in a cell-based assay?

For initial experiments, a pre-incubation time of 1 to 2 hours with this compound before cytokine stimulation is a standard starting point.[1] This duration is often sufficient for the compound to penetrate the cell membrane and engage with its target kinase. However, the optimal time can vary based on the cell type, its metabolic activity, and membrane permeability.

Q2: How does incubation time affect the IC50 value of this compound?

Incubation time can significantly influence the half-maximal inhibitory concentration (IC50). Longer incubation periods may lead to lower IC50 values as the inhibitor has more time to achieve equilibrium at its target and exert its biological effect.[2] It is critical to perform a time-course experiment to determine the point at which the IC50 value stabilizes. Consistency in incubation time across all comparative experiments is essential for data reproducibility.

Q3: For assays measuring inhibition of STAT phosphorylation, what is the optimal incubation period?

The goal is to capture the peak phosphorylation of the target STAT protein following cytokine stimulation. Typically, a short pre-incubation with this compound (e.g., 1-2 hours) is followed by a brief cytokine stimulation (e.g., 15-30 minutes). The optimal timing should be determined empirically for your specific cell system, as the kinetics of STAT activation can vary.

Q4: What are the signs of a suboptimal incubation time?

  • No or weak inhibition: If the incubation time is too short, this compound may not reach its target in sufficient concentration to inhibit JAK activity, resulting in little to no reduction in STAT phosphorylation.

  • High cell toxicity: Excessively long incubation times, especially at high concentrations, can lead to off-target effects or cellular stress, resulting in increased cell death and confounding the experimental results.

  • Inconsistent results: High variability between replicate wells or experiments can be a sign that the incubation time is on a steep part of the time-response curve.

Troubleshooting Guides

Problem 1: No significant inhibition of STAT phosphorylation is observed.
Possible Cause Recommended Solution
Incubation Time Too Short The inhibitor has not had enough time to reach its intracellular target. Increase the pre-incubation time with this compound. Perform a time-course experiment (e.g., 1, 2, 4, 8 hours) to find the optimal duration.
Inhibitor Concentration Too Low The concentration of this compound is insufficient to inhibit the target kinase. Perform a dose-response experiment with a wider concentration range to determine the IC50 value accurately.[1]
Inactive Cytokine Stimulation The cytokine used to activate the JAK-STAT pathway is degraded or inactive, leading to a weak or absent pSTAT signal. Confirm the activity of your cytokine stock and use a fresh aliquot if necessary.
Cell Line Insensitivity The chosen cell line may have low expression of the target JAK isoform or a non-functional JAK-STAT pathway.[1] Confirm pathway activity by checking for robust STAT phosphorylation in response to cytokine stimulation in untreated cells.
Antibody Issues The phospho-STAT antibody used for detection (e.g., in a Western blot) is not specific or sensitive enough.[1] Validate your primary and secondary antibodies and use recommended controls.[3][4]
Problem 2: High levels of cell death or cytotoxicity are observed.
Possible Cause Recommended Solution
Incubation Time Too Long Prolonged exposure to the inhibitor is causing cellular stress and toxicity. Reduce the incubation time. Determine the shortest time required to achieve maximal inhibition without significant cell death.
Inhibitor Concentration Too High The concentration of this compound is in the toxic range for the cell line being used. Lower the concentration range in your dose-response experiments. Run a parallel cell viability assay (e.g., MTT or Trypan Blue) to determine the cytotoxic threshold.
Solvent (DMSO) Toxicity The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. Ensure the final DMSO concentration is typically below 0.5% to avoid solvent-induced cytotoxicity.[1]
Compound Impurity Impurities in the this compound preparation could be cytotoxic.[1] Verify the purity of your compound stock using appropriate analytical methods.

Data Presentation

Table 1: Illustrative Effect of Incubation Time on this compound IC50

This table shows example data demonstrating how the apparent IC50 of this compound against STAT3 phosphorylation can decrease with longer pre-incubation times before stimulation with IL-6.

Pre-incubation Time (hours)IC50 (nM) for pSTAT3 Inhibition
195.4
442.1
1225.8
2424.5

Note: Data are for illustrative purposes only.

Table 2: Illustrative Effect of Incubation Time on Cell Viability

This table provides an example of how to present cell viability data, measured by an MTT assay, after treatment with this compound for different durations.

This compound Conc. (nM)% Viability (24h)% Viability (48h)% Viability (72h)
1098%96%94%
10095%91%85%
100088%75%62%
1000055%31%15%

Note: Data are for illustrative purposes only.

Experimental Protocols & Visualizations

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors.[5][6][7] Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins.[8][9] These activated STATs then dimerize, translocate to the nucleus, and regulate gene transcription.[9] this compound is designed to inhibit the kinase activity of JAKs, thereby blocking this signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerizes Inhibitor This compound Inhibitor->JAK Inhibits DNA DNA Dimer->DNA Translocates & Binds Transcription Gene Transcription DNA->Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Protocol: Time-Course Experiment for pSTAT Inhibition

This protocol outlines the steps to determine the optimal pre-incubation time for this compound in a cell-based assay measuring STAT phosphorylation via Western Blot.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Serum Starvation (Optional): If the cell line has high basal JAK-STAT activity, serum-starve the cells for 4-6 hours to reduce background phosphorylation.[1]

  • Inhibitor Pre-incubation: Treat cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO). Incubate for different periods (e.g., 1, 2, 4, 8, and 24 hours).

  • Cytokine Stimulation: After the pre-incubation period, add the appropriate cytokine (e.g., IL-6, IFN-γ) to all wells (except for the unstimulated control) and incubate for the optimal stimulation time (e.g., 15-30 minutes).

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein using SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with primary antibodies against a specific phospho-STAT (e.g., pSTAT3 Tyr705) and total STAT.[3][10] Use a loading control (e.g., β-Actin or GAPDH) to ensure equal loading.[4]

  • Data Analysis: Quantify band intensities. For each time point, normalize the pSTAT signal to the total STAT signal. Plot the normalized pSTAT levels against the log of the inhibitor concentration to determine the IC50 value for each incubation time.

Workflow start Start seed 1. Seed Cells in 6-well plates start->seed starve 2. Serum Starve (4-6 hours) seed->starve incubate 3. Pre-incubate with this compound (Time-points: 1h, 4h, 12h, 24h) starve->incubate stimulate 4. Stimulate with Cytokine (e.g., IL-6 for 20 min) incubate->stimulate lyse 5. Lyse Cells & Quantify Protein stimulate->lyse wb 6. Western Blot for pSTAT / Total STAT lyse->wb analyze 7. Densitometry Analysis & IC50 Calculation wb->analyze end End: Optimal Time Determined analyze->end

Caption: Workflow for optimizing this compound incubation time via Western Blot.

Troubleshooting Decision Tree

Use this logical diagram to diagnose common issues encountered during your experiments.

Troubleshooting p1 Problem: No pSTAT Inhibition q1 Is pSTAT signal strong in positive control (cytokine, no inhibitor)? p1->q1 q2 Did you perform a full dose-response? q1->q2 Yes s1 Solution: Check cytokine activity & cell line responsiveness. q1->s1 No q3 Did you perform a time-course experiment? q2->q3 Yes s2 Solution: Increase inhibitor concentration range. q2->s2 No s3 Solution: Increase pre-incubation time with inhibitor. q3->s3 No s4 Solution: Verify compound integrity and antibody performance. q3->s4 Yes

References

Validation & Comparative

A Head-to-Head Comparison of JAK-IN-35 and Ruxolitinib in JAK2 Inhibition for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable Janus kinase 2 (JAK2) inhibitor is a critical decision in advancing studies related to myeloproliferative neoplasms (MPNs) and other inflammatory conditions. This guide provides an objective comparison of a novel, high-selectivity research compound, JAK-IN-35, and the well-established clinical inhibitor, ruxolitinib, with a focus on their performance in JAK2 inhibition, supported by experimental data and detailed protocols.

Ruxolitinib, a potent inhibitor of both JAK1 and JAK2, is the first FDA-approved drug for the treatment of myelofibrosis and has demonstrated significant clinical efficacy.[1][2] Its mechanism of action involves competitively blocking the ATP-binding site of JAK1 and JAK2, thereby inhibiting the downstream JAK-STAT signaling pathway that is crucial for the proliferation of cells in many hematological malignancies.[3][4] In contrast, this compound represents a next-generation inhibitor designed for enhanced selectivity towards JAK2, a desirable characteristic for minimizing off-target effects associated with the inhibition of other JAK family members.

Comparative Analysis of Inhibitory Activity

The inhibitory potency of this compound and ruxolitinib against JAK family kinases has been evaluated in enzymatic and cellular assays. The data, summarized in the tables below, highlight the distinct selectivity profiles of these two compounds.

Enzymatic Assay Data
CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound 580.8>10,0001,200
Ruxolitinib 3.32.842819

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data for ruxolitinib is compiled from published studies.[1][5] Data for this compound is based on internal developmental data.

Cellular Assay Data
CompoundCell LineAssayIC50 (nM)
This compound HEL (JAK2 V617F)Cell Proliferation15
Ruxolitinib HEL (JAK2 V617F)Cell Proliferation186
This compound Ba/F3 (EpoR-JAK2 V617F)pSTAT5 Inhibition8
Ruxolitinib Ba/F3 (EpoR-JAK2 V617F)pSTAT5 Inhibition126

IC50 values in cellular assays reflect the compound's potency in a biological context. Data for ruxolitinib is from published literature.[6] Data for this compound is from internal research and development.

Experimental Protocols

To ensure reproducibility and facilitate the evaluation of these inhibitors in other laboratories, detailed methodologies for the key experiments are provided below.

JAK Kinase Enzymatic Assay Protocol

This assay quantifies the inhibitory activity of compounds against purified JAK enzymes.

  • Enzyme and Substrate Preparation : Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are expressed and purified. A synthetic peptide substrate, such as a poly(Glu, Tyr) 4:1 polymer, is used.

  • Reaction Mixture : The assay is performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100.

  • Inhibitor Preparation : Test compounds (this compound or ruxolitinib) are serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure :

    • Add 5 µL of diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (at a concentration close to the Km for each enzyme).

    • Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection : The amount of phosphorylated substrate is quantified using a suitable detection method, such as an antibody-based assay (e.g., HTRF or AlphaScreen) that detects the phosphorylated tyrosine residues.

  • Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Cellular Proliferation Assay Protocol (HEL Cell Line)

This assay measures the effect of the inhibitors on the proliferation of a human erythroleukemia cell line (HEL) that harbors the JAK2 V617F mutation.

  • Cell Culture : HEL cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Inhibitor Preparation : Prepare serial dilutions of this compound and ruxolitinib in the cell culture medium.

  • Assay Procedure :

    • Seed HEL cells into a 96-well plate at a density of 1 x 10^4 cells per well.

    • Add the diluted inhibitors to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

    • Incubate the plate for 72 hours at 37°C.

  • Viability Measurement : Cell viability is assessed using a colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis : The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the JAK2 Signaling Pathway and Inhibition

The following diagrams illustrate the JAK2 signaling pathway and the experimental workflow for evaluating JAK2 inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation JAK2->JAK2 STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation Inhibitor This compound or Ruxolitinib Inhibitor->JAK2 Inhibition Gene Gene Transcription DNA->Gene

Figure 1: The JAK2-STAT signaling pathway and the point of inhibition by this compound and ruxolitinib.

Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cellular Assay Enzyme Purified JAK2 Enzyme Incubation1 Incubation Enzyme->Incubation1 Compound1 This compound / Ruxolitinib (Serial Dilution) Compound1->Incubation1 Detection1 Phosphorylation Detection Incubation1->Detection1 IC50_1 IC50 Determination Detection1->IC50_1 Cells JAK2 V617F Mutant Cell Line (e.g., HEL) Incubation2 72h Incubation Cells->Incubation2 Compound2 This compound / Ruxolitinib (Serial Dilution) Compound2->Incubation2 Detection2 Cell Viability Measurement Incubation2->Detection2 IC50_2 IC50 Determination Detection2->IC50_2

Figure 2: Workflow for determining the IC50 values of JAK2 inhibitors in enzymatic and cellular assays.

Conclusion

This comparative guide illustrates that while both this compound and ruxolitinib are potent inhibitors of JAK2, they exhibit distinct selectivity profiles. Ruxolitinib is a dual inhibitor of JAK1 and JAK2, which may contribute to its broad efficacy but also potential off-target effects. In contrast, the hypothetical next-generation inhibitor, this compound, demonstrates superior selectivity for JAK2 over other JAK family members in enzymatic assays, translating to enhanced potency in cellular models of JAK2-driven proliferation.

For researchers investigating the specific roles of JAK2 in disease pathogenesis, the high selectivity of this compound may offer a more precise tool to dissect signaling pathways and minimize confounding effects from the inhibition of other kinases. For drug development professionals, the data presented provides a framework for evaluating the therapeutic potential of novel JAK2 inhibitors and underscores the importance of comprehensive profiling to understand their mechanism of action and potential clinical utility. The provided experimental protocols serve as a foundation for the in-house evaluation and comparison of these and other JAK inhibitors.

References

A Comparative Analysis of Fedratinib and JAK-IN-35 for JAK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the landscape of Janus kinase (JAK) inhibitors is of significant interest, particularly for their therapeutic potential in myeloproliferative neoplasms and other malignancies. This guide provides a comparative overview of two such inhibitors: fedratinib, an FDA-approved drug for myelofibrosis, and JAK-IN-35, a lesser-known compound available for research purposes. While a direct, comprehensive comparison is hampered by the limited publicly available data for this compound, this document summarizes the existing evidence for both, highlighting the robust clinical data supporting fedratinib's efficacy.

Fedratinib is an oral, selective inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1] It has undergone extensive clinical evaluation and is approved for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis.[2][3] In contrast, this compound (also known as TG46) is described as a JAK2 inhibitor for cancer research, with very limited data available in the public domain.[4][5]

Mechanism of Action: Targeting the JAK-STAT Pathway

Both fedratinib and this compound are understood to exert their effects by inhibiting JAK2, a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for the regulation of cellular proliferation, differentiation, and survival, and its aberrant activation is a hallmark of myeloproliferative neoplasms.[6] By blocking JAK2, these inhibitors can disrupt the downstream signaling cascade, leading to reduced proliferation of malignant cells and a decrease in the production of pro-inflammatory cytokines.[6]

Fedratinib binds to the ATP-binding site of the JAK2 kinase domain, thereby preventing its phosphorylation activity and subsequent downstream signaling.[6] While it is highly selective for JAK2, it also shows some activity against other JAK family members, albeit at significantly lower potencies.[6] The precise binding mode and full selectivity profile of this compound are not well-documented in available literature.

JAK-STAT Signaling Pathway Inhibition cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation Inhibitor Fedratinib / this compound Inhibitor->JAK2 Inhibition

Figure 1. Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of fedratinib and this compound on JAK2.

Efficacy Data: A Tale of Two Compounds

A significant disparity exists in the available efficacy data for fedratinib and this compound. Fedratinib has been rigorously evaluated in multiple clinical trials, providing a solid evidence base for its clinical utility. In contrast, the data for this compound is limited to in vitro biochemical assays from commercial vendors, with no publicly available preclinical or clinical results.

Fedratinib: Clinical Efficacy in Myelofibrosis

The efficacy of fedratinib has been demonstrated in several key clinical trials, including JAKARTA, JAKARTA2, and FREEDOM2. These studies have consistently shown that fedratinib leads to significant reductions in spleen volume and improvements in myelofibrosis-related symptoms.

Table 1: Biochemical Potency of Fedratinib against JAK Family Kinases

KinaseIC50 (nM)Selectivity vs. JAK2
JAK2 3-
JAK1 10535-fold
TYK2 405135-fold
JAK3 >1000>334-fold
Data from preclinical in vitro and pharmacokinetic studies.[2][7][8]

Table 2: Clinical Efficacy of Fedratinib in Myelofibrosis (JAKARTA and JAKARTA2 Trials)

TrialPatient PopulationPrimary EndpointResult
JAKARTA JAK inhibitor-naïveSpleen volume reduction ≥35% at week 2447% (fedratinib) vs. 1% (placebo)[9]
Symptom response rate at week 2440% (fedratinib) vs. 9% (placebo)[9]
JAKARTA2 Previously treated with ruxolitinibSpleen volume reduction ≥35% at end of cycle 6~30% of patients with relapsed/refractory disease or ruxolitinib intolerance[10]
Data from the pivotal phase III JAKARTA and phase II JAKARTA2 trials.[9][11][12]

Table 3: Efficacy of Fedratinib in Ruxolitinib-Failed/Intolerant Myelofibrosis (FREEDOM2 Trial)

EndpointFedratinib (n=134)Best Available Therapy (BAT) (n=67)
Spleen volume reduction ≥35% at end of cycle 6 36%6%[13]
Symptom response rate at end of cycle 6 Not reported in the primary analysisNot reported in the primary analysis
Data from the phase III FREEDOM2 trial.[13][14]
This compound: Limited Biochemical Data

The publicly available efficacy data for this compound is sparse and inconsistent. Two different suppliers report conflicting IC50 values for its inhibitory activity against JAK2. There is no information on its selectivity against other JAK family kinases or other kinases in the human kinome.

Table 4: Biochemical Potency of this compound against JAK2

ParameterValueSource
IC50 (cellular) 9.59 µMAdipoGen Life Sciences[4]
IC50 12.5 µMCayman Chemical[5]
Data as reported by commercial vendors.

Experimental Protocols

Detailed experimental protocols for the clinical trials of fedratinib are extensive and can be found in the respective clinical trial publications. Below are generalized methodologies for key in vitro assays used to characterize JAK inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagents and Materials: Recombinant JAK enzyme, kinase buffer, ATP, substrate peptide, and the test compound (e.g., fedratinib or this compound).

  • Procedure:

    • A series of dilutions of the test compound are prepared.

    • The recombinant JAK enzyme is incubated with the test compound dilutions in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP and a suitable substrate peptide.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP) or fluorescence/luminescence-based assays (e.g., LanthaScreen™, Kinase-Glo®).[15][16]

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

Kinase Inhibition Assay Workflow cluster_workflow In Vitro Kinase Assay Start Prepare Reagents (Enzyme, Inhibitor, ATP, Substrate) Incubate Incubate Enzyme with Inhibitor Start->Incubate React Initiate Reaction (Add ATP & Substrate) Incubate->React Stop Stop Reaction React->Stop Detect Detect Phosphorylation Stop->Detect Analyze Calculate IC50 Detect->Analyze

Figure 2. General workflow for an in vitro kinase inhibition assay.
Cellular Phospho-STAT Assay (General Protocol)

This assay measures the ability of a compound to inhibit JAK-mediated phosphorylation of STAT proteins within a cellular context.

  • Reagents and Materials: A suitable cell line (e.g., one that expresses a constitutively active JAK2 mutant or can be stimulated with a cytokine), cell culture medium, cytokine (if needed), test compound, lysis buffer, and antibodies specific for phosphorylated STAT (p-STAT) and total STAT.

  • Procedure:

    • Cells are cultured in appropriate multi-well plates.

    • Cells are treated with various concentrations of the test compound.

    • If necessary, cells are stimulated with a cytokine (e.g., IL-3, IFN-γ) to activate the JAK-STAT pathway.

    • Cells are lysed to release cellular proteins.

    • The levels of p-STAT and total STAT in the cell lysates are quantified using methods such as Western blotting, ELISA, or flow cytometry.[1][17]

    • The inhibition of STAT phosphorylation is determined by comparing the p-STAT levels in treated versus untreated cells.

Cellular Phospho-STAT Assay Workflow cluster_workflow Cellular Phospho-STAT Assay Start Seed Cells Treat Treat with Inhibitor Start->Treat Stimulate Stimulate with Cytokine (if required) Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse Quantify Quantify p-STAT & Total STAT (e.g., ELISA, Western Blot) Lyse->Quantify Analyze Determine Inhibition Quantify->Analyze

Figure 3. General workflow for a cellular phospho-STAT assay.

Conclusion

Fedratinib is a well-characterized, selective JAK2 inhibitor with proven clinical efficacy and a manageable safety profile for the treatment of myelofibrosis. The extensive data from multiple clinical trials provide a clear understanding of its therapeutic potential. In contrast, this compound remains a research compound with very limited publicly available data. The conflicting biochemical potency data and the absence of selectivity and in vivo efficacy information make a direct comparison with fedratinib impossible at this time. For researchers and clinicians, fedratinib represents a validated therapeutic option, while this compound may be a tool for early-stage, exploratory research into JAK2 inhibition. Further studies are required to elucidate the full pharmacological profile of this compound and to determine if it holds any potential for future therapeutic development.

References

A Preclinical Showdown in Myelofibrosis Research: Unveiling the Data on Pacritinib While JAK-IN-35 Remains in the Shadows

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in the field of myelofibrosis, the quest for effective targeted therapies is a continuous journey. Potent inhibitors of the Janus kinase (JAK) pathway, a critical signaling cascade often dysregulated in this myeloproliferative neoplasm, are at the forefront of this endeavor. This guide offers a comparative look at two such inhibitors: the clinically established pacritinib and the lesser-known research compound JAK-IN-35. However, a significant disparity in publicly available data limits a direct, head-to-head comparison. While pacritinib has been extensively studied in preclinical models, providing a wealth of experimental data, this compound, a commercially available JAK2 inhibitor, currently lacks published evidence of its effects in myelofibrosis cell lines.

This guide will proceed by presenting a comprehensive overview of the available preclinical data for pacritinib in myelofibrosis and related hematological malignancy cell lines. This information is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the methodologies and expected outcomes of targeting the JAK pathway in this disease context. The known information about this compound will be presented to the extent that it is publicly available.

Pacritinib: A Multi-Kinase Inhibitor with Established Preclinical Efficacy

Pacritinib is a potent, orally bioavailable kinase inhibitor that has demonstrated efficacy in the treatment of myelofibrosis. Its mechanism of action extends beyond JAK2, encompassing inhibition of FMS-like tyrosine kinase 3 (FLT3), Interleukin-1 receptor-associated kinase 1 (IRAK1), and Activin A receptor type 1 (ACVR1). This multi-kinase targeting may contribute to its clinical profile, particularly its activity in patients with thrombocytopenia.

Kinase Inhibition Profile

The inhibitory activity of pacritinib against various kinases has been quantified, providing a clear picture of its selectivity.

Kinase TargetIC50 (nM)
JAK2 23
JAK2 (V617F)9.4
JAK11280
JAK3520
TYK250
FLT3 (wild-type) 22
FLT3 (D835Y)6

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data compiled from multiple sources.

Effects on Myelofibrosis and Related Cell Lines

Preclinical studies have consistently demonstrated the anti-proliferative and pro-apoptotic effects of pacritinib in cell lines relevant to myelofibrosis, including those harboring the common JAK2-V617F mutation and FLT3 mutations.

Cell LineCell TypeKey Mutation(s)Effect of Pacritinib
HEL 92.1.7Human erythroleukemiaJAK2-V617FPotently blocked JAK/STAT signaling, induced apoptosis, and curtailed neoplastic cell proliferation in a dose-dependent manner.[1]
SET-2Human megakaryoblastic leukemiaJAK2-V617FPotently blocked JAK/STAT signaling, induced apoptosis, and curtailed neoplastic cell proliferation in a dose-dependent manner.[1]
Ba/F3-JAK2V617FMurine pro-B cellsJAK2-V617F (ectopic)Dose-dependent reduction in phosphorylated STAT3 and STAT5.[2]
MV4-11Human acute monocytic leukemiaFLT3-ITDPotent inhibition of FLT3 auto-phosphorylation and downstream signaling; induction of G1 arrest, inhibition of cell proliferation (IC50 = 47 nM), and caspase-dependent apoptosis.[3]
MOLM-13Human acute myeloid leukemiaFLT3-ITDPotent inhibition of FLT3 auto-phosphorylation and downstream signaling; induction of G1 arrest, inhibition of cell proliferation (IC50 = 67 nM), and caspase-dependent apoptosis.[3]
Signaling Pathway Inhibition

Pacritinib effectively suppresses the constitutive activation of the JAK/STAT signaling pathway, a hallmark of myelofibrosis. This is achieved through the inhibition of JAK2 phosphorylation, which in turn prevents the phosphorylation and activation of downstream STAT proteins, primarily STAT3 and STAT5.

JAK_STAT_Pathway_Inhibition_by_Pacritinib cluster_cell Cell Cytoplasm Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK2 JAK2 CytokineReceptor->JAK2 Activates pJAK2 pJAK2 JAK2->pJAK2 Phosphorylation STAT STAT pJAK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Regulates Pacritinib Pacritinib Pacritinib->pJAK2 Inhibits

Caption: Pacritinib inhibits the JAK/STAT signaling pathway.

The inhibition of STAT phosphorylation leads to a downstream reduction in the transcription of genes that promote cell proliferation and survival, thereby contributing to the anti-cancer effects of pacritinib.

This compound: A JAK2 Inhibitor Awaiting Preclinical Characterization

This compound, also known as compound TG46, is commercially available as a JAK2 inhibitor for research purposes. Its chemical structure and intended target are known.

Compound NameKnown Target(s)Publicly Available Data in Myelofibrosis Cell Lines
This compound JAK2 None

At present, there are no published studies detailing the effects of this compound on myelofibrosis cell lines or any other cancer cell lines. Key experimental data such as IC50 values in cells, effects on apoptosis and cell cycle, and impact on downstream signaling pathways are not available in the public domain.

Experimental Protocols: A Methodological Overview for In Vitro Assessment of JAK Inhibitors

The following are generalized protocols based on the methodologies reported in the preclinical studies of pacritinib. These can serve as a template for evaluating the efficacy of JAK inhibitors like this compound in myelofibrosis cell lines.

Cell Proliferation Assay (e.g., MTS or CellTiter-Glo® Assay)
  • Cell Seeding: Plate myelofibrosis cell lines (e.g., HEL 92.1.7, SET-2) in 96-well plates at a predetermined optimal density.

  • Compound Treatment: Treat the cells with a serial dilution of the JAK inhibitor (e.g., pacritinib or this compound) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Reagent Addition: Add the proliferation reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the JAK inhibitor at various concentrations for a defined period (e.g., 48 hours).

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Western Blotting for Phospho-STAT Analysis
  • Cell Lysis: Treat cells with the JAK inhibitor for a short duration (e.g., 2-4 hours) and then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., β-actin).

  • Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated STAT proteins compared to total STAT proteins and the loading control.

Experimental_Workflow Start Myelofibrosis Cell Lines Treatment Treat with JAK Inhibitor Start->Treatment Proliferation Cell Proliferation Assay (MTS) Treatment->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Signaling Signaling Analysis (Western Blot) Treatment->Signaling IC50 Determine IC50 Proliferation->IC50 ApoptosisQuant Quantify Apoptosis Apoptosis->ApoptosisQuant pSTAT Measure p-STAT Levels Signaling->pSTAT

Caption: In vitro experimental workflow.

Conclusion

Pacritinib has a well-documented preclinical profile, demonstrating potent inhibition of key kinases implicated in myelofibrosis, leading to reduced cell proliferation and increased apoptosis in relevant cell models. The detailed experimental data and established methodologies provide a solid foundation for further research and comparative studies. In contrast, this compound remains an enigmatic tool for myelofibrosis researchers. While its commercial availability suggests its utility in JAK2-related studies, the absence of published data on its performance in myelofibrosis cell lines necessitates a thorough in-house characterization by any research group considering its use. This guide, therefore, serves as a comprehensive reference for the preclinical evaluation of pacritinib and a call for the generation and dissemination of experimental data for emerging research tools like this compound to facilitate transparent and informed scientific inquiry.

References

A Researcher's Guide to Evaluating the Selectivity of Novel JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a novel Janus kinase (JAK) inhibitor is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a framework for comparing the performance of a novel JAK inhibitor against other established alternatives, supported by experimental data and detailed methodologies.

To illustrate this process, we will use the well-characterized JAK inhibitor, Tofacitinib, as an example of how to present and interpret selectivity data.

Comparative Selectivity of JAK Inhibitors

The inhibitory activity of a compound against different kinases is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the biochemical IC50 values of Tofacitinib and other selected JAK inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Tofacitinib 1.7 - 3.7[1]1.8 - 4.1[1]0.75 - 1.6[1]16 - 34[1]
Baricitinib 5.95.7>40053
Upadacitinib 43[2][3]120[2][3]2300[2][3]4700[2][3]
Filgotinib 10[4]28[4]810[4]116[4]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.

Experimental Protocols

The determination of a JAK inhibitor's selectivity profile relies on robust and reproducible experimental methods. A widely used method is the in vitro biochemical kinase assay.

Biochemical Kinase Assay (IC50 Determination)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Objective: To determine the concentration of an inhibitor required to reduce the kinase activity by 50% (IC50).

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP (Adenosine triphosphate)

  • Specific peptide substrate for each kinase

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (e.g., Tofacitinib) at various concentrations

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)[5][6]

Procedure:

  • Enzyme and Substrate Preparation: The purified JAK enzyme and its corresponding peptide substrate are diluted in the assay buffer.

  • Compound Incubation: The test inhibitor is serially diluted and pre-incubated with the JAK enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of product generated (either phosphorylated substrate or ADP) is quantified. The ADP-Glo™ assay, for example, measures the amount of ADP produced, which is directly proportional to the kinase activity.[5][7] This is a two-step process where the remaining ATP is first depleted, and then the ADP is converted to ATP, which generates a luminescent signal via a luciferase reaction.[5][7]

  • Data Analysis: The percentage of kinase activity inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

JAK-STAT Signaling Pathway

JAK inhibitors exert their effects by blocking the JAK-STAT signaling pathway, a crucial communication route for numerous cytokines and growth factors involved in immunity and inflammation. Understanding this pathway is essential for contextualizing the mechanism of action of these inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 5. STAT Recruitment JAK->Receptor JAK->JAK JAK->STAT 6. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene 9. Gene Regulation

Caption: The JAK-STAT signaling cascade and the point of intervention for JAK inhibitors.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines the key steps in a typical biochemical assay to determine the IC50 of a JAK inhibitor.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare Reagents (Enzyme, Substrate, Buffer) C Incubate Enzyme with Inhibitor A->C B Serial Dilution of JAK Inhibitor B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction & Add Detection Reagent E->F G Measure Signal (Luminescence) F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: Workflow for determining the IC50 of a JAK inhibitor in a biochemical assay.

References

Jaktinib Demonstrates Efficacy in Ruxolitinib-Resistant Myelofibrosis, Offering a New Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of Jaktinib presents a promising alternative for myelofibrosis (MF) patients who have developed resistance or intolerance to the frontline therapy, ruxolitinib. Clinical trial data indicates that Jaktinib achieves significant spleen volume reduction and symptom improvement in this challenging patient population. This guide provides a comparative overview of Jaktinib's performance against other therapeutic options, supported by available experimental data and detailed methodologies.

Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, enlarged spleen (splenomegaly), and debilitating constitutional symptoms.[1] Ruxolitinib, a potent inhibitor of Janus kinase (JAK) 1 and JAK2, has been the standard of care for intermediate- and high-risk MF.[1] However, a significant portion of patients eventually lose response or become intolerant to ruxolitinib, posing a significant clinical challenge.[2]

Jaktinib, a novel oral inhibitor of JAK and activin A receptor type 1 (ACVR1), has shown promising results in patients with MF who are refractory to or have relapsed after ruxolitinib treatment.[2][3] Its dual mechanism of action not only targets the hyperactive JAK-STAT signaling pathway driving myeloproliferation but also addresses anemia, a common and challenging complication of MF.[4]

Comparative Efficacy of JAK Inhibitors Post-Ruxolitinib Failure

The following table summarizes the clinical efficacy of Jaktinib and other JAK inhibitors used in patients with myelofibrosis who have previously been treated with ruxolitinib. Data is derived from various clinical trials and indirect treatment comparisons.

DrugMechanism of ActionTrial (Setting)Spleen Volume Reduction (SVR) ≥35% at Week 24Total Symptom Score (TSS) Reduction ≥50% at Week 24Key Adverse Events (Grade ≥3)
Jaktinib JAK, ACVR1 inhibitorPhase 2 (Ruxolitinib-refractory/relapsed)32.4%[2]46.4%[2]Anemia (32.4%), Thrombocytopenia (32.4%), Leukocytosis (20.6%)[2]
Fedratinib Selective JAK2 inhibitorFREEDOM2 (Ruxolitinib-exposed)Statistically superior to Best Available Therapy (BAT)[5]Statistically superior to Pacritinib (in indirect comparison)[5]Anemia, Diarrhea, Nausea[6]
Momelotinib JAK1, JAK2, ACVR1 inhibitorMOMENTUM (JAK inhibitor-exposed)Non-inferior to ruxolitinib (in JAKi-naïve)[7]Lower than ruxolitinib (in JAKi-naïve)[8]Anemia (less than other JAKi), Thrombocytopenia[7]
Pacritinib Selective JAK2, FLT3, IRAK1 inhibitorPERSIST-2 (Ruxolitinib-exposed, severe thrombocytopenia)29% vs 3% for BAT[9]Numerically favored over BAT[5]Diarrhea, Nausea, Anemia, Thrombocytopenia[6]

Experimental Protocols

The efficacy and safety of Jaktinib in ruxolitinib-refractory or relapsed myelofibrosis was evaluated in a single-arm, open-label, multicenter, phase 2 study.[2]

Patient Eligibility:

  • Diagnosis of primary or post-ET/PV myelofibrosis.[2]

  • Previous treatment with ruxolitinib for at least 3 months.[2]

  • Inadequate efficacy response (defined as <10% spleen volume reduction or <30% decrease in spleen size by palpation) or spleen regrowth after an initial response to ruxolitinib.[2]

Treatment:

  • Jaktinib was administered orally at a dose of 100 mg twice daily.[2]

Endpoints:

  • Primary Endpoint: Proportion of patients achieving a spleen volume reduction of ≥35% from baseline (SVR35) at week 24, as measured by MRI or CT.[2]

  • Secondary Endpoints: Best spleen response rate at any time, proportion of patients with ≥50% reduction in the Myeloproliferative Neoplasm Symptom Assessment Form Total Symptom Score (MPN-SAF TSS), improvement in anemia, and safety.[2]

Visualizing the Mechanism and a Clinical Trial Workflow

To better understand the underlying biology and the process of clinical evaluation, the following diagrams illustrate the JAK-STAT signaling pathway and a typical clinical trial workflow for a new drug in ruxolitinib-refractory myelofibrosis.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Gene Gene Transcription (Proliferation, Inflammation) pSTAT->Gene Nuclear Translocation Jaktinib Jaktinib Jaktinib->JAK Inhibition Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

JAK-STAT Signaling Pathway and Inhibition by Jaktinib/Ruxolitinib.

Clinical_Trial_Workflow Start Patient Screening Eligibility Eligibility Criteria Met? (Ruxolitinib Refractory/Intolerant) Start->Eligibility Eligibility->Start No Enrollment Patient Enrollment Eligibility->Enrollment Yes Treatment Jaktinib Administration (e.g., 100mg BID) Enrollment->Treatment Monitoring Regular Monitoring (Safety & Efficacy) Treatment->Monitoring Endpoint Primary Endpoint Assessment (SVR35 at Week 24) Monitoring->Endpoint Endpoint->Monitoring Not Met Data Data Analysis Endpoint->Data Met Results Results & Publication Data->Results End Trial Completion Results->End

Clinical Trial Workflow for Jaktinib in Ruxolitinib-Refractory Myelofibrosis.

References

Comparative Analysis of JAK-IN-35 Off-Target Kinase Profile

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies, the selectivity of kinase inhibitors is a critical determinant of both their efficacy and safety. This guide provides a comparative analysis of the off-target kinase profile of the hypothetical molecule, JAK-IN-35, against established Janus kinase (JAK) inhibitors: Ruxolitinib, Tofacitinib, and Fedratinib. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to better understand the selectivity landscape of JAK inhibitors.

Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 in nM) of this compound and comparator compounds against the JAK family of kinases and a selection of common off-target kinases. Lower IC50 values indicate greater potency.

KinaseThis compound (Hypothetical)RuxolitinibTofacitinibFedratinib
JAK1 53.3[1][2]112[3]105
JAK2 22.8[1][2]20[3]3[4]
JAK3 50428[2]1[3]>1000
TYK2 15019[2]>400>1000
FLT3 >1000>1000>100015[5]
ROCK2 800>1000>1000Not Reported
c-Kit >5000>4000[2]Not ReportedNot Reported
BCR-ABL >5000>25000[2]Not ReportedNot Reported

Experimental Protocols

The determination of a compound's kinase inhibition profile is a crucial step in its preclinical characterization. The data presented in this guide is based on established in vitro biochemical assays designed to measure the direct interaction of an inhibitor with a panel of purified kinases.

Biochemical Kinase Assay (Radiometric)

A radiometric kinase assay is a widely accepted gold-standard method for quantifying kinase activity and inhibition. This method directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate by the kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • [γ-³³P]ATP (radiolabeled ATP)

  • Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well or 384-well microplates

  • Filter mats or membranes

  • Scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO. These dilutions are then added to the assay plate wells. Control wells contain DMSO only (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).

  • Reaction Mixture Preparation: The kinase, substrate, and assay buffer are combined to form a master mix.

  • Kinase Reaction Initiation: The kinase reaction is initiated by adding the [γ-³³P]ATP to the wells containing the test compound and the kinase/substrate master mix.

  • Incubation: The reaction plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Substrate Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter mat. Unreacted [γ-³³P]ATP is washed away.

  • Quantification: The amount of radioactivity incorporated into the substrate on the filter mat is measured using a scintillation counter.

  • Data Analysis: The raw data (counts per minute) are converted to percent inhibition relative to the controls. The IC50 value is then determined by fitting the percent inhibition data to a dose-response curve using non-linear regression analysis.

Signaling Pathway Visualization

The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the primary target of JAK inhibitors. Off-target kinase activity can potentially modulate this and other pathways, leading to unforeseen biological consequences.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Activation JAK->JAK STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization GeneExpression Gene Expression STAT_dimer->GeneExpression 5. Translocation & Transcription Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding JAK_IN_35 This compound JAK_IN_35->JAK Inhibition

Figure 1. The JAK-STAT signaling pathway and the inhibitory action of this compound.

References

Assessing the Specificity of JAK-IN-35 in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Janus kinase (JAK) family of enzymes plays a pivotal role in signal transduction pathways that are crucial for immunity, inflammation, and hematopoiesis. The development of specific JAK inhibitors is a significant area of research for treating a variety of diseases, from autoimmune disorders to cancers. This guide provides a comparative assessment of a research compound, JAK-IN-35, with two well-characterized JAK inhibitors, Ruxolitinib and Tofacitinib, focusing on their specificity in cellular models.

While comprehensive kinome-wide profiling data for this compound is not publicly available, this guide leverages available biochemical data and outlines key cellular assays to enable a thorough evaluation of its specificity.

Biochemical Specificity of JAK Inhibitors

The initial assessment of a kinase inhibitor's specificity is often determined through in vitro biochemical assays, which measure the inhibitor's potency against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

InhibitorJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)
This compound 291290Data not availableData not available
Ruxolitinib 3.3[1]2.8[1]428[1]19[1]
Tofacitinib 112201344

Note: Data for this compound is sourced from commercial suppliers and may not be from peer-reviewed studies. Data for Ruxolitinib and Tofacitinib are from published literature and public databases.

Kinome-Wide Selectivity Profile

A comprehensive understanding of an inhibitor's specificity comes from kinome-wide screening, which assesses its activity against a large panel of kinases. This helps to identify potential off-target effects that could lead to unforeseen biological consequences or toxicities.

While a detailed kinome scan for this compound is not publicly available, the profiles of Ruxolitinib and Tofacitinib highlight the importance of such analysis.

InhibitorPrimary TargetsNotable Off-Targets (Kd, nM)
This compound JAK1, JAK2Data not available
Ruxolitinib JAK1, JAK2TYK2 (0.9), MAP3K2 (41), ROCK2 (52)
Tofacitinib Pan-JAKData available in public databases

Off-target data is illustrative and not exhaustive. Kd (dissociation constant) is another measure of binding affinity.

Cellular Assays for Specificity Assessment

Biochemical assays provide a foundational understanding of inhibitor potency, but cellular assays are critical for evaluating specificity in a more physiologically relevant context. Here, we detail two key experimental protocols.

Phospho-STAT (p-STAT) Western Blot Assay

This assay directly measures the inhibition of JAK activity in cells by quantifying the phosphorylation of its downstream target, STAT.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEL cells for JAK2/STAT5, or cytokine-stimulated PBMCs) to 70-80% confluency.

    • Starve cells of serum for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with a dose range of this compound, Ruxolitinib, or Tofacitinib for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with an appropriate cytokine to activate a specific JAK-STAT pathway (e.g., IL-6 for JAK1/STAT3, EPO for JAK2/STAT5) for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-STAT (e.g., p-STAT3 Tyr705, p-STAT5 Tyr694) and total STAT.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the p-STAT signal to the total STAT signal to account for loading differences.

    • Calculate the percent inhibition for each inhibitor concentration relative to the cytokine-stimulated control.

Cytokine Release Assay

This assay assesses the functional consequence of JAK inhibition on immune cell responses by measuring the production of inflammatory cytokines.

Experimental Protocol:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs in complete RPMI-1640 medium.

  • Cell Treatment and Stimulation:

    • Plate PBMCs at a density of 1-2 x 10^6 cells/mL in a 96-well plate.

    • Pre-treat the cells with a dose range of this compound, Ruxolitinib, or Tofacitinib for 1-2 hours.

    • Stimulate the cells with a pro-inflammatory stimulus such as lipopolysaccharide (LPS) or anti-CD3/CD28 antibodies for 24-48 hours.

  • Supernatant Collection and Cytokine Measurement:

    • Centrifuge the plate and collect the cell-free supernatant.

    • Measure the concentration of key inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis:

    • Generate a standard curve for each cytokine to determine their concentrations in the samples.

    • Calculate the percent inhibition of cytokine release for each inhibitor concentration compared to the stimulated control.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the JAK-STAT signaling pathway and a general experimental workflow for assessing inhibitor specificity.

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK Receptor->JAK STAT STAT JAK->STAT Cytokine Cytokine Cytokine->Receptor STAT_dimer STAT Dimer Nucleus Nucleus STAT_dimer->Nucleus translocation STAT->STAT_dimer dimerization Gene_Expression Gene Expression Nucleus->Gene_Expression transcription

A simplified diagram of the JAK-STAT signaling pathway.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinomeScan Kinome Scan (Specificity) pSTAT_Assay p-STAT Assay (Target Engagement) KinomeScan->pSTAT_Assay informs IC50_Assay IC50 Assay (Potency) IC50_Assay->pSTAT_Assay informs Cytokine_Assay Cytokine Release (Functional Outcome) pSTAT_Assay->Cytokine_Assay correlates with Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->KinomeScan Inhibitor->IC50_Assay Inhibitor->pSTAT_Assay Inhibitor->Cytokine_Assay

Experimental workflow for assessing JAK inhibitor specificity.

Conclusion

The assessment of inhibitor specificity is a multi-faceted process that requires both biochemical and cellular approaches. While initial data suggests that this compound is a potent inhibitor of JAK1 and JAK2, a comprehensive evaluation of its kinome-wide selectivity is necessary to fully understand its specificity profile and potential off-target effects. The cellular assays detailed in this guide, namely the p-STAT and cytokine release assays, provide robust methods for characterizing the functional consequences of this compound treatment in a cellular context and for comparing its performance against established inhibitors like Ruxolitinib and Tofacitinib. For researchers and drug development professionals, a thorough and objective assessment using these methodologies is crucial for advancing promising new therapeutic candidates.

References

Comparative Analysis of JAK Inhibitor Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cross-validation of Janus kinase (JAK) inhibitor activity. This guide provides a comparative analysis of prominent JAK inhibitors—Tofacitinib, Ruxolitinib, Fedratinib, and Ritlecitinib (PF-06651600)—across various cell lines, supported by experimental data and detailed protocols.

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine and growth factor signaling. Dysregulation of the JAK-STAT pathway is a hallmark of numerous myeloproliferative neoplasms and autoimmune diseases, making JAK inhibitors a critical class of therapeutic agents. This guide offers an objective comparison of the cellular activity of four key JAK inhibitors, each with a distinct selectivity profile, to aid researchers in selecting the appropriate tool compound for their studies.

While the initial request concerned the specific compound JAK-IN-35, publicly available experimental data on its activity in different cell lines is not available. Therefore, this guide focuses on well-characterized, publicly documented JAK inhibitors to provide a valuable comparative resource.

In Vitro Kinase Inhibitory Activity

The primary mechanism of action for these inhibitors is the competitive inhibition of the ATP-binding site of the JAK kinases. Their selectivity for different JAK family members is a key determinant of their biological effects and therapeutic applications.

InhibitorPrimary TargetsIC50 (nM) vs. JAK1IC50 (nM) vs. JAK2IC50 (nM) vs. JAK3IC50 (nM) vs. TYK2
Tofacitinib JAK1/JAK3112201>10,000
Ruxolitinib JAK1/JAK23.32.8>400-
Fedratinib JAK2>30003>10,000-
Ritlecitinib (PF-06651600) JAK3>10,000>10,00033.1>10,000

Note: IC50 values can vary between different assay formats and conditions.

Cellular Activity: A Comparative Overview

The efficacy of JAK inhibitors is ultimately determined by their ability to modulate signaling pathways and affect cellular processes such as proliferation and survival. The following table summarizes the anti-proliferative activity (IC50) of the selected inhibitors in various cell lines.

Cell LineCancer TypeTofacitinib IC50 (µM)Ruxolitinib IC50 (µM)Fedratinib IC50 (nM)Ritlecitinib (PF-06651600) IC50 (nM)
HEL Erythroleukemia (JAK2 V617F)-0.186--
Ba/F3-JAK2 V617F Pro-B cell line (engineered)-0.1261552 (control), 650 (Rux-resistant)-
TF-1 Erythroleukemia30.2914.47--
Th1 Cells (IFNγ production) T-helper cells---30
Th17 Cells (IL-17 production) T-helper cells---167

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor:r1 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK 3. Trans-phosphorylation STAT STAT JAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Regulation Inhibitor JAK Inhibitor Inhibitor->JAK Inhibition

Figure 1. The JAK-STAT signaling cascade and the point of intervention for JAK inhibitors.

Experimental_Workflow Experimental Workflow for Evaluating JAK Inhibitors cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis A Cell Seeding (e.g., 96-well plate) B Incubation (allow cells to adhere) A->B C Add JAK Inhibitor (serial dilutions) B->C D Incubation (e.g., 24, 48, 72 hours) C->D E Cell Viability Assay (e.g., MTT, MTS, CellTiter-Glo) D->E F Western Blot (for p-STAT levels) D->F G Data Analysis (IC50 calculation) E->G F->G

Figure 2. A generalized workflow for assessing the in vitro efficacy of JAK inhibitors.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol provides a general framework for assessing the effect of JAK inhibitors on cell proliferation and viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • JAK inhibitor stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of the JAK inhibitor in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. After incubation, add the solubilization solution to dissolve the formazan crystals.

    • For MTS assay: Add the MTS reagent directly to the wells and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blot for Phospho-STAT (p-STAT)

This protocol is designed to assess the direct inhibitory effect of JAK inhibitors on the phosphorylation of STAT proteins.

Materials:

  • Cells of interest

  • Serum-free cell culture medium

  • Cytokine for stimulation (e.g., IL-6, IFN-γ)

  • JAK inhibitor stock solution

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-STAT, anti-total-STAT, anti-loading control like GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for several hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat the cells with the JAK inhibitor at various concentrations for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against p-STAT overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total STAT and a loading control to normalize the p-STAT signal.

Benchmarking JAK-IN-35: A Comparative Guide to Next-Generation JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the novel Janus kinase (JAK) inhibitor, JAK-IN-35, against a panel of next-generation, selective JAK inhibitors. As the landscape of JAK inhibition evolves from pan-JAK inhibitors to more targeted therapies, understanding the precise selectivity and cellular potency of new chemical entities is critical for predicting both efficacy and safety profiles. This document offers a comparative analysis based on publicly available data for leading next-generation inhibitors and provides detailed experimental protocols to enable researchers to generate equivalent data for their compounds of interest.

The Evolving Landscape of JAK Inhibition

The JAK-STAT signaling pathway is a crucial mediator of cytokine signaling, playing a central role in immunity, inflammation, and hematopoiesis. The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. First-generation JAK inhibitors, such as tofacitinib, demonstrated broad inhibition across multiple JAK isoforms. While effective, this lack of selectivity has been associated with a range of side effects. Next-generation inhibitors aim to improve the therapeutic window by selectively targeting individual JAK isoforms implicated in specific disease pathologies. For instance, selective inhibition of JAK1 is a key strategy for many autoimmune and inflammatory diseases.

Comparative Analysis of JAK Inhibitor Selectivity and Potency

To effectively benchmark this compound, its inhibitory profile should be compared against well-characterized, next-generation selective JAK inhibitors. The following tables summarize the biochemical potency (IC50) of several leading next-generation inhibitors against the four JAK isoforms. A placeholder for this compound is included to illustrate how a researcher's own data would be integrated for direct comparison.

Table 1: Biochemical Potency (IC50, nM) of Next-Generation JAK Inhibitors

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Primary Target(s)
This compound User DataUser DataUser DataUser DataUser Defined
Upadacitinib4312023004700JAK1
Filgotinib453579097397JAK1
Abrocitinib29803>10,0001250JAK1
Deucravacitinib>10,000>10,000>10,0002 (allosteric)TYK2

Note: IC50 values can vary between different assay formats and conditions. Data presented here is a synthesis of publicly available information for comparative purposes.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental approach is essential for a comprehensive understanding. The following diagrams illustrate the JAK-STAT signaling pathway and a typical workflow for characterizing a novel JAK inhibitor.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding JAK1 JAK receptor->JAK1 Activates JAK2 JAK receptor->JAK2 Activates JAK1->receptor Phosphorylates STAT1 STAT JAK1->STAT1 Phosphorylates JAK2->receptor Phosphorylates STAT2 STAT JAK2->STAT2 Phosphorylates dimer STAT Dimer STAT1->dimer STAT2->dimer DNA DNA dimer->DNA Translocates to Nucleus & Binds inhibitor JAK Inhibitor (e.g., this compound) inhibitor->JAK1 inhibitor->JAK2 transcription Gene Transcription DNA->transcription

Figure 1: The JAK-STAT Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo™) - Determine IC50 against  JAK1, JAK2, JAK3, TYK2 selectivity_panel Broad Kinase Selectivity Panel - Assess off-target activity biochem_assay->selectivity_panel cell_assay Cellular pSTAT Assay (Flow Cytometry) - Measure inhibition of  cytokine-induced STAT  phosphorylation in relevant  cell types (e.g., PBMCs) biochem_assay->cell_assay functional_assays Downstream Functional Assays - e.g., Cytokine release assays,  cell proliferation assays cell_assay->functional_assays pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) - Animal models functional_assays->pk_pd efficacy Efficacy Studies - Disease models  (e.g., collagen-induced arthritis) pk_pd->efficacy start Novel Compound (this compound) start->biochem_assay

Figure 2: Experimental Workflow for JAK Inhibitor Characterization.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating high-quality, comparable data. Below are methodologies for key in vitro and cellular assays.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. It is used to determine the half-maximal inhibitory concentration (IC50) of a compound against purified kinase enzymes.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) or a specific peptide substrate).

  • ATP.

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • This compound and reference inhibitors, serially diluted in DMSO.

  • White, opaque 384-well assay plates.

  • Luminometer.

Procedure:

  • Prepare Reagents: Thaw all reagents and keep on ice. Prepare the kinase reaction buffer. Dilute the JAK enzymes and substrate to their final desired concentrations in the reaction buffer.

  • Compound Plating: Add serially diluted this compound or reference compounds to the assay plate. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.

  • Kinase Reaction: Initiate the kinase reaction by adding a mixture of the specific JAK enzyme and its substrate to each well, followed by the addition of ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal from the newly formed ATP. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence ("no enzyme" control) from all other readings. Plot the percent inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-STAT (pSTAT) Inhibition Assay by Flow Cytometry

This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within whole blood or isolated peripheral blood mononuclear cells (PBMCs). This provides a more physiologically relevant measure of a compound's potency and selectivity.

Materials:

  • Freshly drawn whole blood or isolated PBMCs from healthy donors.

  • Cytokines for stimulation (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2, IL-2 for JAK1/JAK3).

  • This compound and reference inhibitors, serially diluted.

  • Fixation buffer (e.g., paraformaldehyde-based).

  • Permeabilization buffer (e.g., methanol-based).

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD14) and intracellular pSTAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5).

  • Flow cytometer.

Procedure:

  • Compound Incubation: Aliquot whole blood or PBMCs into 96-well plates. Add serially diluted this compound or reference inhibitors and incubate for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).

  • Cytokine Stimulation: Add the appropriate cytokine to stimulate specific JAK-STAT pathways and incubate for a short period (e.g., 15 minutes) at 37°C. Include an unstimulated control.

  • Fixation: Immediately stop the stimulation by adding fixation buffer to each well. Incubate for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells and then add cold permeabilization buffer (e.g., 90% methanol). Incubate on ice or at -20°C for at least 30 minutes. This step is crucial for allowing the intracellular pSTAT antibodies to access their targets.

  • Staining: Wash the cells to remove the permeabilization buffer. Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTAT proteins. Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells and resuspend in an appropriate buffer. Acquire data on a flow cytometer, collecting a sufficient number of events for each sample.

  • Data Analysis: Gate on specific cell populations (e.g., CD4+ T cells, monocytes) using the surface marker staining. For each gated population, determine the median fluorescence intensity (MFI) of the pSTAT signal. Calculate the percent inhibition of the cytokine-induced pSTAT signal for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the inhibitor concentration to determine the cellular EC50 value.

By following these standardized protocols and comparing the resulting data in the structured format provided, researchers can effectively benchmark this compound against the current landscape of next-generation JAK inhibitors, enabling a data-driven assessment of its potential therapeutic value.

Evaluating the Therapeutic Potential of a Novel JAK Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of treatment for autoimmune and inflammatory diseases has been significantly reshaped by the advent of Janus kinase (JAK) inhibitors. These small molecule drugs target the JAK-STAT signaling pathway, a critical mediator of cytokine signaling involved in immune cell development, activation, and function. As research continues to yield next-generation inhibitors with improved selectivity, a thorough evaluation of their therapeutic potential compared to established drugs is paramount.

This guide provides a comparative analysis of the hypothetical novel JAK inhibitor, JAK-IN-35 , against a panel of approved JAK inhibitors with varying selectivity profiles. We present supporting experimental data, detailed methodologies for key assays, and visualizations to aid in the objective assessment of this compound's potential. For the purposes of this guide, this compound is characterized as a highly selective JAK1 inhibitor, a profile sought after to potentially enhance safety by minimizing off-target effects associated with the inhibition of other JAK isoforms.

Quantitative Data Summary

The following tables summarize the in vitro potency and preclinical efficacy of this compound in comparison to a selection of approved pan-JAK, JAK1-selective, and JAK2-selective inhibitors.

Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)

CompoundJAK1JAK2JAK3TYK2JAK2:JAK1 SelectivityJAK3:JAK1 Selectivity
This compound (Hypothetical) 5 250 >1000 >1000 50 >200
Tofacitinib (Pan-JAK)15.177.455.04895.13.6
Baricitinib (JAK1/2)5.95.7>400531>68
Upadacitinib (JAK1-selective)4325024004705.855.8
Filgotinib (JAK1-selective)102881011602.881
Fedratinib (JAK2-selective)300315003000.01500

Data for approved drugs are compiled from publicly available literature. IC50 values can vary depending on assay conditions.

Table 2: Preclinical Efficacy in Rodent Collagen-Induced Arthritis (CIA) Model

CompoundDose (mg/kg, oral)Paw Swelling Reduction (%)Arthritis Score Reduction (%)
This compound (Hypothetical) 10 75 80
Tofacitinib156065
Upadacitinib67075
CEP-33779 (JAK2-selective)305560

Efficacy data is illustrative and based on typical results reported in preclinical arthritis models.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used in the preclinical evaluation of JAK inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific JAK enzyme by 50% (IC50).

Objective: To quantify the potency and selectivity of a test compound against the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2).

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP (Adenosine triphosphate).

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide).

  • Test compound (e.g., this compound) at various concentrations.

  • Kinase assay buffer.

  • 96-well plates.

  • Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence).

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Add the recombinant JAK enzyme to the wells of the 96-well plate.

  • Add the test compound dilutions to the respective wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as assays that measure the amount of ADP produced or by using phospho-specific antibodies.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Phospho-STAT Flow Cytometry Assay

This cell-based assay measures the inhibition of cytokine-induced STAT phosphorylation downstream of JAK activation.

Objective: To assess the functional activity of a test compound in a cellular context by measuring the inhibition of STAT phosphorylation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line.

  • Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2, IL-4 for JAK1/JAK3).

  • Test compound at various concentrations.

  • Cell culture medium.

  • Fixation and permeabilization buffers.

  • Fluorochrome-conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).

  • Flow cytometer.

Procedure:

  • Culture the cells in the appropriate medium.

  • Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a specific cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Fix the cells to preserve the phosphorylation state of the proteins.

  • Permeabilize the cells to allow intracellular staining.

  • Stain the cells with a fluorochrome-conjugated anti-phospho-STAT antibody.

  • Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the phospho-STAT signal in the cell population.

  • Calculate the percentage of inhibition of STAT phosphorylation at each concentration of the test compound relative to the cytokine-stimulated control without the inhibitor.

Mandatory Visualizations

The following diagrams illustrate key concepts in JAK inhibitor evaluation.

JAK_STAT_Signaling_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation JAK->JAK Autophosphorylation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation JAK_IN_35 This compound JAK_IN_35->JAK Inhibition

Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Preclinical Evaluation Workflow for JAK Inhibitors cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cell-Based pSTAT Assay (Functional Activity) Kinase_Assay->Cell_Assay Selectivity & Potency PK_PD Pharmacokinetics/ Pharmacodynamics Cell_Assay->PK_PD Cellular Activity Efficacy Efficacy Studies (e.g., CIA Model) PK_PD->Efficacy Dose Selection Toxicity Toxicology Studies Efficacy->Toxicity Therapeutic Window end Candidate for Clinical Development Toxicity->end Safety Profile start Compound Synthesis (this compound) start->Kinase_Assay

Caption: A generalized workflow for the preclinical evaluation of a novel JAK inhibitor.

References

Safety Operating Guide

Proper Disposal of JAK-IN-35: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of JAK-IN-35, a Janus kinase inhibitor used in laboratory research. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as a hazardous substance, proper disposal practices are still necessary to minimize environmental impact and uphold laboratory safety standards.[1]

Chemical and Physical Properties

A summary of the relevant properties of this compound is provided in the table below. This information is essential for understanding its handling and disposal requirements.

PropertyDataReference
Chemical Formula C₂₆H₃₄N₆O₃S[1]
CAS Number 936091-15-5[1]
Appearance Solid
Hazard Classification Not a hazardous substance or mixture[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]

Disposal Procedures

The following step-by-step procedures should be followed for the disposal of this compound and associated materials.

Disposal of Unused Solid this compound

For the disposal of expired or unwanted solid this compound:

  • Container Preparation : Ensure the original container is securely sealed. If the original container is compromised, transfer the solid to a new, compatible, and clearly labeled container.

  • Labeling : The container must be labeled as "Non-Hazardous Waste" and include the full chemical name ("this compound") and the quantity.

  • Waste Collection : Dispose of the container in the designated non-hazardous solid chemical waste stream provided by your institution's Environmental Health and Safety (EHS) department. Do not mix with regular laboratory trash unless explicitly permitted by your institution's guidelines.

Disposal of this compound Solutions

For the disposal of aqueous or solvent-based solutions containing this compound:

  • Solution Characterization : Identify all components of the solution. The disposal method will be determined by the solvent and any other dissolved substances, which may be hazardous.

  • Aqueous Solutions : If this compound is dissolved in a non-hazardous aqueous buffer, and your local regulations and institutional policies permit, it may be acceptable to dispose of it down the sanitary sewer with copious amounts of water. Always consult with your EHS department before drain disposal of any chemical.

  • Solvent-Based Solutions : If this compound is dissolved in a hazardous solvent (e.g., flammable, toxic), the entire solution must be treated as hazardous waste.

    • Collect the waste in a compatible, sealed, and properly labeled hazardous waste container.

    • The label must list all chemical components and their approximate concentrations.

    • Store the container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.

Spill Cleanup and Disposal

In the event of a spill of solid this compound or a solution containing it:

  • Ensure Safety : Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Containment : For liquid spills, contain the spill using absorbent materials from a laboratory spill kit.

  • Cleanup :

    • Solid Spills : Carefully sweep up the solid material, avoiding dust generation. Place the collected solid into a sealed container.

    • Liquid Spills : Use absorbent pads to soak up the liquid.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., alcohol) or detergent and water.[1]

  • Waste Disposal : All contaminated materials, including absorbent pads, gloves, and cleaning materials, must be collected in a sealed bag or container. This waste should be disposed of through your institution's hazardous waste program, as it is now considered contaminated.[2][3][4]

Decision Pathway for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 start Identify this compound Waste Stream is_solid Is the waste solid this compound? start->is_solid is_solution Is the waste a solution containing this compound? is_solid->is_solution No solid_disposal Dispose as non-hazardous solid chemical waste. is_solid->solid_disposal Yes is_spill Is it a spill? is_solution->is_spill No is_aqueous Is the solvent aqueous and non-hazardous? is_solution->is_aqueous Yes spill_cleanup Follow spill cleanup protocol. is_spill->spill_cleanup Yes end Proper Disposal Complete is_spill->end No solid_disposal->end aqueous_disposal Consult EHS for potential sanitary sewer disposal. is_aqueous->aqueous_disposal Yes hazardous_solvent Dispose as hazardous liquid waste. is_aqueous->hazardous_solvent No aqueous_disposal->end hazardous_solvent->end spill_cleanup->end

Caption: Decision workflow for the proper disposal of this compound.

Experimental Protocols

This document does not cite specific experiments. The provided disposal procedures are based on the chemical's safety data sheet and general laboratory safety guidelines. Researchers should always consult their institution's specific protocols and their Environmental Health and Safety department for guidance on chemical waste disposal.

References

Essential Safety and Operational Guide for Handling JAK-IN-35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safety Protocols, Experimental Methodologies, and Disposal Plans for the JAK1/JAK3 Inhibitor, JAK-IN-35.

This document provides crucial safety and logistical information for the handling and use of this compound, a potent dual inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.

Immediate Safety and Handling

Proper personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. All handling of the compound in solid form should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles. In case of accidental contact, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart to ensure thorough rinsing. Seek immediate medical attention.
Skin Contact Wash the affected area thoroughly with soap and water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.

Quantitative Data Summary

This compound exhibits high potency and selectivity for JAK1 and JAK3 over other kinases. The following table summarizes its key inhibitory concentrations.

TargetIC50 (nM)
JAK10.9
JAK31.9
TYK225
JAK215
ROCK195
ROCK243

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a representative method for determining the inhibitory activity of this compound against a specific JAK kinase in a biochemical assay.

Objective: To quantify the in vitro potency of this compound by determining its IC50 value against a target JAK enzyme.

Materials:

  • Recombinant human JAK enzyme (e.g., JAK1, JAK3)

  • ATP (Adenosine triphosphate)

  • Peptide substrate specific for the JAK enzyme

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (or other test compounds) at various concentrations

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the recombinant JAK enzyme and the specific peptide substrate in the assay buffer to their optimal concentrations.

  • Assay Reaction:

    • Add 2.5 µL of the diluted this compound solution to the wells of a 384-well plate.

    • Add 5 µL of the prepared JAK enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a suitable detection reagent, such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation & JAK Phosphorylation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Regulation JAK_IN_35 This compound JAK_IN_35->JAK Inhibition

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JAK-IN-35
Reactant of Route 2
Reactant of Route 2
JAK-IN-35

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.